BW373U86
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDMHBSVIVJPM-YZIHRLCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933945 | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150428-54-9 | |
| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW 373U86 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-373U86, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to BW373U86: A Potent and Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1] As a synthetic organic compound, it has been instrumental in elucidating the physiological and pathophysiological roles of the δ-opioid receptor system. Its primary function lies in its ability to selectively bind to and activate δ-opioid receptors, initiating a cascade of intracellular signaling events. This activation leads to a range of pharmacological effects, including analgesia, antidepressant-like activity, and cardioprotection, making it a valuable tool in neuroscience and pharmacology research. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Function and Mechanism of Action
This compound exerts its effects by acting as a selective agonist at the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o family. This activation initiates a series of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Stimulation of GTPase Activity: this compound has been shown to stimulate low-Km GTPase activity, a hallmark of G protein activation.[1]
-
Modulation of Ion Channels: Activation of δ-opioid receptors by this compound can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to its analgesic effects.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have indicated that δ-opioid receptor activation by agonists like this compound can stimulate the MAPK/ERK signaling cascade.[2] This pathway is implicated in cellular processes such as gene expression, proliferation, and survival.
-
Engagement of the PI3K/Akt Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial downstream effector of δ-opioid receptor activation. This pathway is centrally involved in cell survival, growth, and metabolism, and its activation by this compound is thought to underlie its cardioprotective and neuroprotective effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.
Table 1: Opioid Receptor Binding Affinities of this compound [3]
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Kappa (κ) | 34 ± 3 |
Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity.
Table 2: Functional Potency of this compound
| Assay | Parameter | Value |
| Inhibition of Adenylyl Cyclase (NG108-15 cells) | IC50 | 5 times lower than DSLET[1] |
| Inhibition of Electrically Evoked Muscle Contraction (Mouse Vas Deferens) | ED50 | 0.2 ± 0.06 nM[3] |
IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) are measures of a drug's potency.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Delta-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing δ-opioid receptors (e.g., NG108-15 cells or transfected HEK293 cells).
-
Radioligand: [3H]naltrindole or another suitable δ-opioid receptor-selective radioligand.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [3H]naltrindole (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of a non-labeled δ-opioid ligand (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
Cell membranes from δ-opioid receptor-expressing cells.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, GTP, and a phosphodiesterase inhibitor like IBMX).
-
[α-³²P]ATP.
-
Stopping solution (e.g., containing unlabeled cAMP and SDS).
-
Dowex and alumina columns for chromatography.
-
Scintillation counter.
Procedure:
-
Prepare various concentrations of this compound in the assay buffer.
-
In reaction tubes, add cell membranes and the different concentrations of this compound.
-
Pre-incubate the tubes at 30°C for 10 minutes.
-
Initiate the reaction by adding [α-³²P]ATP to each tube.
-
Incubate at 30°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding the stopping solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Plot the adenylyl cyclase activity against the logarithm of the this compound concentration to determine the IC50 value.
GTPase Stimulation Assay
This protocol describes a method to measure the stimulation of GTPase activity by this compound.
Materials:
-
Cell membranes from δ-opioid receptor-expressing cells.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NaCl, MgCl2, and EGTA).
-
[γ-³²P]GTP.
-
Activated charcoal solution.
Procedure:
-
Prepare a range of concentrations of this compound in the assay buffer.
-
In reaction tubes, add cell membranes and the different concentrations of this compound.
-
Pre-incubate the tubes at 30°C for 10 minutes.
-
Initiate the reaction by adding [γ-³²P]GTP to each tube.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding an ice-cold activated charcoal solution to adsorb the unhydrolyzed [γ-³²P]GTP.
-
Centrifuge the tubes to pellet the charcoal.
-
Take an aliquot of the supernatant, which contains the released [³²P]Pi, and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [³²P]Pi released against the logarithm of the this compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound via the δ-opioid receptor.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuronal Mechanism of Action of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating significant potential in preclinical studies for its analgesic and antidepressant-like effects.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, focusing on its interaction with the δ-opioid receptor and the subsequent downstream signaling cascades. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows involved in the characterization of this compound.
Core Mechanism of Action: Selective Delta-Opioid Receptor Agonism
This compound exerts its primary effects in the central nervous system through its selective agonism of the δ-opioid receptor.[1] This has been demonstrated through extensive receptor binding assays and functional studies.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. These studies consistently show a significantly higher affinity for the δ-opioid receptor compared to mu (μ) and kappa (κ) opioid receptors.
| Receptor Subtype | Kᵢ (nM)[2] |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
Functional Agonism
The agonistic activity of this compound at the δ-opioid receptor has been confirmed in functional assays, such as the mouse vas deferens assay, which is a classic model for assessing opioid receptor function.
| Assay | Parameter | Value[2] |
| Mouse Vas Deferens | ED₅₀ | 0.2 ± 0.06 nM |
Intracellular Signaling Pathways
Upon binding to the δ-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase.
Inhibition of Adenylyl Cyclase
This compound has been shown to inhibit adenylyl cyclase in a GTP-dependent manner, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This effect is significantly more potent compared to the endogenous opioid peptide, [D-Ser2,Thr6]Leu-enkephalin (DSLET).
| Cell/Tissue Type | Potency of this compound vs. DSLET[3] |
| Rat Striatal Membranes | ~100x more potent in inhibiting adenylyl cyclase |
| NG108-15 Cells | IC₅₀ value 5x lower for adenylyl cyclase inhibition |
This inhibition of adenylyl cyclase is a key mechanism through which this compound modulates neuronal excitability and function.
This compound Signaling Pathway
Modulation of Gene Expression: Upregulation of BDNF
A significant downstream effect of this compound-mediated signaling is the regulation of gene expression, most notably the upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA.[4] This has been observed in various brain regions and is thought to contribute to the antidepressant-like effects of the compound.
| Brain Region | This compound Dose (mg/kg) | % Increase in BDNF mRNA[4] |
| Frontal Cortex | 1 | Significant Increase |
| Frontal Cortex | 10 | Significant Increase |
| Hippocampus | 10 | Significant Increase |
| Basolateral Amygdala | 10 | Significant Increase |
The upregulation of BDNF mRNA is observed as early as 3 hours after a single administration of this compound.[4][5]
This compound and BDNF Upregulation
Electrophysiological Effects on Neurons
While specific quantitative data on the direct electrophysiological effects of this compound on individual neurons is limited in the public domain, the known mechanisms of δ-opioid receptor activation allow for a clear inference of its actions. Activation of δ-opioid receptors by agonists typically leads to:
-
Hyperpolarization of the neuronal membrane: This is often mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.
-
Modulation of synaptic transmission: Delta-opioid agonists have been shown to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons, such as those in the CA1 region of the hippocampus.[6]
These actions collectively lead to a reduction in neuronal excitability and a modulation of neural circuits involved in pain and mood regulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Delta-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells or rat brain tissue).
-
Radioligand: [³H]naltrindole (a δ-opioid antagonist).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [³H]naltrindole, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or a specific concentration of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Cell membranes (e.g., from rat striatum or NG108-15 cells).
-
This compound at various concentrations.
-
[α-³²P]ATP.
-
Assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine), GTP, and a phosphodiesterase inhibitor (e.g., IBMX).
-
Dowex and alumina columns for chromatography.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with different concentrations of this compound.
-
Initiate the reaction by adding the assay buffer containing [α-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the [³²P]cAMP using a scintillation counter.
-
Generate a concentration-response curve to determine the IC₅₀ of this compound for adenylyl cyclase inhibition.
In Situ Hybridization for BDNF mRNA
Objective: To visualize and quantify the expression of BDNF mRNA in brain tissue following this compound administration.
Materials:
-
Rat brain tissue from animals treated with this compound or vehicle.
-
[³⁵S]-labeled antisense BDNF RNA probe.
-
Hybridization buffer.
-
Microscope slides.
-
Autoradiography film or emulsion.
-
Image analysis software.
Procedure:
-
Perfuse the animals and collect the brains.
-
Cryosection the brain tissue (e.g., 14-20 µm thick sections).
-
Mount the sections on microscope slides.
-
Hybridize the sections with the [³⁵S]-labeled antisense BDNF RNA probe in a hybridization buffer overnight at an appropriate temperature (e.g., 55-60°C).
-
Wash the slides to remove the non-hybridized probe.
-
Expose the slides to autoradiography film or dip in photographic emulsion.
-
Develop the film or emulsion.
-
Analyze the resulting autoradiograms using a densitometer or image analysis software to quantify the levels of BDNF mRNA expression in different brain regions.
In Situ Hybridization Workflow
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record the electrical activity of individual neurons and assess the effects of this compound.
Materials:
-
Acute brain slices from rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Glass micropipettes for recording.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
This compound solution for bath application.
Procedure:
-
Prepare acute brain slices containing the neurons of interest (e.g., hippocampal pyramidal neurons).
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Under a microscope, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., membrane potential, firing rate, postsynaptic currents) in either current-clamp or voltage-clamp mode.
-
Bath-apply this compound at a known concentration.
-
Record the changes in neuronal activity in the presence of the drug.
-
Wash out the drug to observe any reversal of the effects.
-
Analyze the recorded data to quantify the effects of this compound on neuronal properties.
Conclusion
This compound is a potent and selective δ-opioid receptor agonist that primarily acts by inhibiting adenylyl cyclase and subsequently modulating downstream signaling pathways, including the upregulation of BDNF mRNA. These molecular actions translate into changes in neuronal excitability and synaptic transmission, which are believed to underlie its observed analgesic and antidepressant-like properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other δ-opioid receptor agonists for therapeutic development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta Opioid Receptors Regulate Temporoammonic-Activated Feedforward Inhibition to the Mouse CA1 Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Stall of a Promising Delta-Opioid Agonist: A Technical History of BW373U86
For researchers, scientists, and drug development professionals, the story of (+)-4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, commonly known as BW373U86, offers a compelling case study in the development of selective, non-peptidic opioid receptor modulators. Developed by Burroughs Wellcome Co. in the early 1990s, this potent and selective delta-opioid receptor agonist showed significant promise in preclinical studies for a range of therapeutic areas, including analgesia, depression, and cardioprotection. However, despite its promising early-stage results, this compound never progressed to clinical trials, leaving its full potential in humans unexplored.
This in-depth guide provides a comprehensive overview of the discovery, history, and mechanistic profile of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.
Discovery and Initial Characterization
This compound emerged from a screening program aimed at identifying non-peptidic compounds with high affinity and selectivity for the delta-opioid receptor. Initial characterization in 1993 revealed its potent and selective nature.[1] Radioligand binding assays demonstrated its high affinity for the delta-opioid receptor, with significantly lower affinity for the mu-, epsilon-, and kappa-opioid receptors.
Quantitative Data: Receptor Binding Affinity and In Vitro Potency
The following tables summarize the key quantitative data from initial preclinical studies of this compound.
| Receptor Subtype | Ki (nM) ± SEM |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
| Table 1: Receptor Binding Affinity of this compound.[1] |
| Assay | Parameter | Value ± SEM |
| Mouse Vas Deferens | ED50 (nM) | 0.2 ± 0.06 |
| Table 2: In Vitro Functional Potency of this compound.[1] |
Mechanism of Action: G-Protein Coupling and Adenylyl Cyclase Inhibition
Like other opioid agonists, this compound exerts its effects through the activation of G-protein-coupled receptors (GPCRs). Specifically, its binding to the delta-opioid receptor leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). This reduction in intracellular cAMP levels is a key downstream signaling event that mediates the pharmacological effects of the compound.[2]
Signaling Pathway for Adenylyl Cyclase Inhibition
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Delta-Opioid Agonist BW373U86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1] As a member of the G-protein coupled receptor (GPCR) family, the δ-opioid receptor is a key target in the central nervous system for modulating pain, mood, and other physiological processes.[2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including its demonstrated analgesic and antidepressant-like effects in preclinical studies.[3] However, its pharmacological profile is complex, also featuring dose-dependent convulsant activity.[1] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding and functional pharmacology, key experimental methodologies for its characterization, and the intracellular signaling pathways it modulates.
Quantitative Pharmacology of this compound
The pharmacological activity of this compound is characterized by its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes, and its potency in functional assays.
Receptor Binding Affinity
The binding affinity of this compound for various opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Delta (δ) | [3H]DPDPE | CHO cells | 0.32 | [4] |
| Delta (δ) | [3H]diprenorphine | CHO cells | 0.32 | [4] |
| Delta (δ) | [125I]-[D-Ala2]-deltorphin II | CHO cells | 0.23 (IC50) | [4] |
| Delta (δ) | Not Specified | Not Specified | 1.8 ± 0.4 | [1] |
| Mu (μ) | Not Specified | Not Specified | 15 ± 3 | [1] |
| Epsilon (ε) | Not Specified | Not Specified | 85 ± 4 | [1] |
| Kappa (κ) | Not Specified | Not Specified | 34 ± 3 | [1] |
Functional Potency
The functional potency of this compound is assessed through various in vitro assays that measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).
| Assay | Biological Effect | Tissue/Cell Line | Potency (nM) | Parameter | Reference |
| [35S]GTPγS Binding | G-protein activation | CHO cells | 0.4 | pEC50 | [4] |
| [35S]GTPγS Binding | G-protein activation | Not Specified | 0.12 | pEC50 | [4] |
| Adenylyl Cyclase Inhibition | Inhibition of cAMP production | NG108-15 cells | ~5x lower than DSLET | IC50 | [5] |
| Mouse Vas Deferens | Inhibition of muscle contraction | Mouse | 0.2 ± 0.06 | ED50 | [1] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
This assay measures the affinity of this compound for the δ-opioid receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing the δ-opioid receptor (e.g., CHO-hDOR cells)
-
Radioligand (e.g., [3H]DPDPE or [3H]naltrindole)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of this compound by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the δ-opioid receptor.
Materials:
-
Cell membranes from cells expressing the δ-opioid receptor
-
[35S]GTPγS
-
GDP
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled GTPγS)
-
Scintillation counter or filter-based detection system
Procedure:
-
Pre-incubate cell membranes with GDP in the assay buffer.
-
Add this compound at various concentrations to the membrane suspension.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.[6]
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gi/o-coupled receptors.
Materials:
-
Whole cells or cell membranes expressing the δ-opioid receptor (e.g., NG108-15 cells)
-
Adenylyl cyclase activator (e.g., forskolin)
-
This compound solutions of varying concentrations
-
ATP
-
cAMP detection kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Pre-incubate cells or membranes with this compound at various concentrations.
-
Stimulate adenylyl cyclase activity with forskolin in the presence of ATP.
-
Incubate for a defined period to allow for cAMP production.
-
Terminate the reaction and lyse the cells (if using whole cells).
-
Measure the concentration of cAMP in the samples using a suitable detection kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Behavioral Assay: Forced Swim Test (Rat)
This test is used to assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 50 cm high, 19 cm in diameter) filled with water (e.g., 25°C) to a depth of 30 cm.[7]
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period.[7]
-
Remove the rat, dry it, and return it to its home cage.
-
Test session (Day 2): Administer this compound or vehicle control subcutaneously.
-
After a specified pre-treatment time (e.g., 30 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session and subsequently score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.[7]
In Situ Hybridization for BDNF mRNA
This technique is used to localize and quantify the expression of brain-derived neurotrophic factor (BDNF) mRNA in brain tissue following treatment with this compound.
Procedure:
-
Tissue Preparation: Perfuse animals with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect it in a sucrose solution.
-
Sectioning: Cut frozen brain sections on a cryostat and mount them on coated slides.[8]
-
Probe Hybridization:
-
Pre-treat the sections to permeabilize the tissue.
-
Hybridize the sections overnight with a labeled antisense RNA probe specific for BDNF mRNA.[8]
-
-
Washing: Wash the sections under stringent conditions to remove the unbound probe.
-
Detection:
-
Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label on the probe.
-
Add a substrate that is converted by the enzyme into a colored precipitate.[8]
-
-
Analysis: Quantify the signal intensity in specific brain regions using densitometry.
Signaling Pathways and Visualizations
This compound exerts its cellular effects by activating specific intracellular signaling cascades upon binding to the δ-opioid receptor.
G-Protein Signaling and Adenylyl Cyclase Inhibition
Activation of the δ-opioid receptor by this compound leads to the activation of inhibitory G-proteins (Gi/o). The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The Gβγ subunits released upon δ-opioid receptor activation can initiate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This involves a series of protein phosphorylations, ultimately leading to the activation of ERK1/2.
Regulation of Gene Expression (BDNF)
Activated ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes, such as Brain-Derived Neurotrophic Factor (BDNF), leading to increased gene transcription.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the δ-opioid receptor. Its high selectivity and potency make it a subject of interest for the development of novel therapeutics for pain and mood disorders. This guide provides a comprehensive overview of its pharmacological properties, essential experimental protocols for its study, and the key signaling pathways it modulates. A thorough understanding of these aspects is crucial for researchers and drug development professionals working to harness the therapeutic potential of δ-opioid receptor agonists.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
An In-Depth Technical Guide to BW373U86: A Potent and Selective δ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86, a nonpeptidic benzamide derivative, has emerged as a significant pharmacological tool in the study of the δ-opioid receptor (DOR). Renowned for its high potency and selectivity, this agonist has been instrumental in elucidating the physiological and pathophysiological roles of the DOR system. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with this compound. Detailed protocols for receptor binding, functional assays, and in vivo studies are presented, alongside a structured summary of its quantitative pharmacological parameters. Furthermore, this guide includes visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental applications.
Chemical Properties and IUPAC Name
This compound is a synthetic, non-peptide molecule with a complex stereochemistry that is crucial for its biological activity.
IUPAC Name: 4-((R)-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide[1][2]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₇N₃O₂ | [1][3] |
| Molecular Weight | 435.61 g/mol | [1][2][3] |
| CAS Number | 150428-54-9 | [1][2] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble to 100 mM in 1eq. HCl | [3] |
| Purity | ≥99% | [3] |
| Storage | Store at +4°C | [3] |
Pharmacological Profile
This compound is a potent and selective agonist for the δ-opioid receptor.[1][3][4] Its pharmacological effects are primarily mediated through the activation of this receptor, leading to a range of downstream cellular responses.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. The data consistently demonstrate a high affinity for the δ-opioid receptor with significantly lower affinity for the μ- and κ-opioid receptors.
| Receptor Subtype | Kᵢ (nM) | Reference |
| δ-Opioid Receptor | 1.8 ± 0.4 | [5] |
| μ-Opioid Receptor | 15 ± 3 | [5] |
| κ-Opioid Receptor | 34 ± 3 | [5] |
| ε-Opioid Receptor | 85 ± 4 | [5] |
Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
Functional Activity
This compound acts as a full agonist at the δ-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been characterized in various in vitro and in vivo models.
| Assay | Parameter | Value | Reference |
| Inhibition of Adenylyl Cyclase (NG108-15 cells) | IC₅₀ | 5 times lower than DSLET | [4] |
| Inhibition of Adenylyl Cyclase (rat striatal membranes) | Potency | ~100 times more potent than DSLET | [4] |
| Mouse Vas Deferens Assay | ED₅₀ | 0.2 ± 0.06 nM | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.
Signaling Pathways
The activation of the δ-opioid receptor by this compound triggers a series of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gαi/o). This leads to the modulation of various downstream effectors.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, facilitating the activation of associated Gαi/o proteins. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the δ-opioid receptor by this compound has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is involved in regulating various cellular processes, including gene expression and cell survival. The activation of the MAPK pathway can lead to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA expression.[6]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
δ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing δ-opioid receptors (e.g., rat brain striatum or NG108-15 cells) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a reaction tube, combine the cell membranes, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]diprenorphine), and varying concentrations of unlabeled this compound. Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to measure the functional effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells expressing δ-opioid receptors (e.g., NG108-15 cells) and prepare cell membranes as described in the receptor binding assay protocol.
-
Assay Reaction: In a reaction mixture containing the cell membranes, ATP, GTP, and an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), add varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-15 minutes).
-
Termination and cAMP Quantification: Stop the reaction by adding a stop solution (e.g., containing EDTA and a lysis agent). Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration. Determine the IC₅₀ value for the inhibition of adenylyl cyclase activity.
Mouse Vas Deferens Assay
This ex vivo assay is a classic method for assessing the functional activity of opioid agonists.
Methodology:
-
Tissue Preparation: Isolate the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Electrical Stimulation: Stimulate the tissue electrically with platinum electrodes to induce twitch contractions of the smooth muscle.
-
Drug Application: After a stable baseline of contractions is established, add cumulative concentrations of this compound to the organ bath.
-
Measurement of Contractions: Record the amplitude of the twitch contractions using an isometric force transducer.
-
Data Analysis: Plot the percentage inhibition of the twitch contraction against the logarithm of the this compound concentration. Determine the ED₅₀ value. To confirm the involvement of the δ-opioid receptor, the experiment can be repeated in the presence of a selective δ-opioid receptor antagonist, such as naltrindole, and a Schild analysis can be performed.[5]
In Vivo Cardioprotection Model (Ischemia-Reperfusion)
This protocol describes an in vivo model to evaluate the cardioprotective effects of this compound.
Methodology:
-
Animal Preparation: Anesthetize rats and mechanically ventilate them.
-
Drug Administration: Administer this compound or a vehicle control intravenously.
-
Induction of Ischemia: Surgically expose the heart and ligate a coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: Release the ligature to allow blood flow to be restored to the ischemic tissue (reperfusion) for a specified duration (e.g., 2 hours).
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain it (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue. Measure the size of the infarct and express it as a percentage of the area at risk.
-
Data Analysis: Compare the infarct size in the this compound-treated group to the control group to determine the extent of cardioprotection.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the δ-opioid receptor system. Its well-characterized chemical and pharmacological properties, coupled with the detailed experimental protocols provided in this guide, make it an invaluable resource for researchers in pharmacology, neuroscience, and drug development. The continued use of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the δ-opioid receptor for a variety of pathological conditions.
References
- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Opioid-induced Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta opioid receptor agonist this compound attenuates post-resuscitation brain injury in a rat model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
The Pharmacology of BW373U86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and related experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of opioid receptor pharmacology.
Core Pharmacological Properties
This compound distinguishes itself through its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes. Its interaction with the δ-opioid receptor initiates a cascade of intracellular signaling events, primarily mediated by G-proteins.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity of this compound to various opioid receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 1.8[1][3] |
| Mu (μ) | 15[1][3] |
| Kappa (κ) | 34[1][3] |
| Epsilon (ε) | 85[3] |
| Table 1: Receptor Binding Affinities of this compound |
Functional Activity
The agonist activity of this compound has been characterized through various functional assays that measure the downstream consequences of receptor activation.
| Assay | Species/System | Metric | Value |
| Adenylyl Cyclase Inhibition | Rat Striatal Membranes | Potency vs. DSLET | ~100x more potent[2] |
| Adenylyl Cyclase Inhibition | NG108-15 Cells | IC50 vs. DSLET | 5x lower than DSLET[2] |
| Mouse Vas Deferens Contraction | Mouse | ED50 | 0.2 ± 0.06 nM[3] |
| Table 2: Functional Potency and Efficacy of this compound |
Mechanism of Action and Signaling Pathways
As a δ-opioid receptor agonist, this compound's mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, facilitating the activation of associated inhibitory G-proteins (Gi/o). The activated Gα subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to reduced production of the second messenger cAMP.
Signaling pathway of this compound via δ-opioid receptor.
Regulation of Brain-Derived Neurotrophic Factor (BDNF)
Studies have shown that this compound can regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA. This suggests a potential role for this compound in neuronal plasticity and antidepressant effects.
Proposed pathway for this compound-mediated BDNF regulation.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain tissue).
-
Radioligand (e.g., [³H]diprenorphine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cell membranes (e.g., rat striatal membranes or NG108-15 cells).
-
This compound.
-
Forskolin (an activator of adenylyl cyclase).
-
ATP.
-
[α-³²P]ATP.
-
Assay buffer containing GTP.
-
cAMP assay kit.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Initiate the adenylyl cyclase reaction by adding a mixture of ATP, [α-³²P]ATP, and forskolin.
-
Incubate at 30°C for a defined period.
-
Stop the reaction.
-
Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides (e.g., by column chromatography).
-
Quantify the amount of [³²P]cAMP produced.
-
Determine the concentration of this compound that produces half-maximal inhibition (IC50) of forskolin-stimulated adenylyl cyclase activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Opioid Receptor Binding Affinity of BW373U86
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BW373U86 for opioid receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, identified as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic delta-opioid receptor agonist.[1] As a racemic compound, it has been instrumental in the characterization of the delta-opioid receptor and its downstream signaling pathways.[2] Its high affinity and selectivity for the delta-opioid receptor have made it a valuable tool in opioid research, despite observations of convulsive effects in animal models.[2]
Quantitative Binding Affinity Data
The binding affinity of this compound for various opioid receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
Table 1: Binding Affinity of this compound for Opioid Receptors. Data from Chang et al., 1993.[1]
These data clearly demonstrate the high selectivity of this compound for the delta-opioid receptor over other opioid receptor subtypes.
Experimental Protocols
Radioligand Competitive Binding Assay for Opioid Receptors
This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, for opioid receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates of brain tissue (e.g., rat striatum) or cells expressing the opioid receptor of interest.
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]diprenorphine for delta-opioid receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, a specific concentration of the test compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
This compound, as a delta-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to an inhibitory G-protein (Gi).
Caption: this compound activates the delta-opioid receptor, leading to the inhibition of adenylyl cyclase.
Upon binding of this compound, the Gi protein is activated, leading to the dissociation of its αi subunit. The activated αi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lowered cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, ultimately leading to the cellular response.
Experimental Workflow: Radioligand Competitive Binding Assay
The following diagram illustrates the key steps in a typical radioligand competitive binding assay used to determine the binding affinity of a compound like this compound.
References
in vivo effects of BW373U86 administration
An In-Depth Technical Guide on the In Vivo Effects of BW373U86 Administration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of this compound, a potent and selective nonpeptidic delta-opioid receptor (δ-opioid receptor) agonist.[1][2] The information presented herein is collated from various preclinical studies to facilitate a deeper understanding of its physiological and behavioral actions, aiding researchers and professionals in the field of drug development.
Core Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the δ-opioid receptor.[2] Its mechanism of action involves the activation of G protein-coupled second messenger systems, leading to the inhibition of adenylyl cyclase in a GTP-dependent manner.[1] This activity is comparable to prototypical delta agonists, though this compound demonstrates significantly higher potency in some systems.[1]
Cardiovascular Effects
Studies in various animal models have revealed significant cardiovascular effects following this compound administration, most notably in cardioprotection and autonomic reactivity.
Cardioprotective Effects
In rat models of ischemia-reperfusion injury, this compound has been shown to confer delayed cardioprotection.[3] A notable dose-dependent reduction in infarct size has been observed, with the maximum effect at a specific dosage, suggesting a therapeutic window.[3] Interestingly, this cardioprotective effect appears to be partially mediated by a free radical mechanism and may be independent of direct opioid receptor stimulation in some contexts.[3][4] Some studies suggest that this compound can upregulate autophagy and protect cardiomyocytes, potentially through the PI3K/Akt/mTOR pathway.[4]
Table 1: Cardioprotective Effects of this compound in Rats
| Dosage (mg/kg) | Effect on Infarct Size vs. Control (60±3%) | Reference |
| 0.1 | 16±3% (Maximal reduction) | [3] |
| 1 | Decrease in infarct size | [4] |
Autonomic Reactivity
In rabbits, this compound administration has been shown to promote autonomic reactivity to stressors.[5] It induces a pronounced tachycardiac effect, which can be blocked by the selective delta-opioid antagonist naltrindole.[5] The compound was observed to be more potent in increasing tachycardia evoked by signaled stressors compared to unsignaled ones.[5]
Table 2: Effects of this compound on Cardiac Responses in Rabbits
| Dosage (µg/kg) | Primary Observed Effect | Antagonist | Reference |
| 3 to 300 | Pronounced tachycardia, facilitation of sympathetic reflexes | Naltrindole | [5] |
Experimental Protocol: Ischemia-Reperfusion in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
Ischemia: A suture is passed around the left anterior descending coronary artery, and the artery is occluded for 30 minutes.
-
Reperfusion: The occlusion is released, and the heart is allowed to reperfuse for 2 hours.
-
Drug Administration: this compound or saline (control) is administered prior to the ischemia-reperfusion protocol.
-
Infarct Size Measurement: At the end of reperfusion, the artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk. The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride to differentiate between viable (stained) and infarcted (unstained) tissue. The infarct size is expressed as a percentage of the area at risk.[3]
Signaling Pathway: Delayed Cardioprotection by this compound
Caption: Proposed signaling for this compound-induced delayed cardioprotection.
Neurological and Behavioral Effects
This compound has demonstrated a complex profile of neurological and behavioral effects, including antidepressant-like properties and an ability to increase tolerance to hypoxia.
Antidepressant-Like Effects and BDNF Expression
Acute administration of this compound has been shown to produce antidepressant-like effects in the rat forced swim test.[6] This behavioral effect is associated with a dose-dependent increase in brain-derived neurotrophic factor (BDNF) mRNA expression in brain regions such as the frontal cortex, hippocampus, and basolateral amygdala.[6] However, chronic administration (21 days) did not sustain the antidepressant-like effect, suggesting the development of tolerance.[6] The increase in BDNF mRNA in the frontal cortex was still significant after 8 days of treatment but disappeared by day 21.[6]
Table 3: Effects of this compound on Depression Models and BDNF mRNA in Rats
| Administration | Dosage (mg/kg) | Effect in Forced Swim Test | Change in BDNF mRNA (Frontal Cortex) | Reference |
| Acute | 10 | Significant antidepressant-like effect | Significant increase | [6] |
| Chronic (8 days) | 10 | Not significant | Significant increase | [6] |
| Chronic (21 days) | 10 | Not significant | No effect | [6] |
Other Behavioral Effects
In rhesus monkeys, this compound produced a dose-dependent suppression of response rates for food presentation, an effect that was antagonized by the delta-selective antagonist naltrindole.[7] Notably, under the evaluated conditions, this compound did not show antinociceptive effects in the warm-water tail-withdrawal test, significant respiratory depression, or reinforcing effects in a self-administration procedure.[7] However, antinociceptive effects have been observed in mice when administered intrathecally.[8] A significant adverse effect noted at higher doses is the induction of convulsions.[6][7]
Neuroprotection and Hypoxic Tolerance
This compound has been shown to increase survival time in mice during lethal hypoxia, a neuroprotective effect.[9] This effect appears to be mediated through the activation of delta-opioid receptors and is associated with a decrease in body temperature.[9]
Experimental Protocol: Forced Swim Test in Rats
-
Apparatus: A cylindrical container (40 cm high x 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session.
-
Testing: 24 hours later, the animals are returned to the cylinder for a 5-minute test session following the administration of this compound or a control substance.
-
Measurement: The duration of immobility during the 5-minute test is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[6]
Logical Workflow: this compound Effects on Mood and BDNF
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta-opioid stimulation by this compound promotes autonomic reactivity to stressors and alters attention-related cardiac responses in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral effects of the systemically active delta opioid agonist this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BW373U86 in G Protein-Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on intracellular signaling cascades, and its potential therapeutic applications. Through a comprehensive review of preclinical data, this document summarizes key quantitative findings, outlines experimental methodologies, and visualizes the complex signaling pathways modulated by this compound.
Introduction to this compound
This compound is a synthetic small molecule that exhibits high affinity and selectivity for the delta-opioid receptor.[1][2] Unlike many endogenous and synthetic opioids that primarily target the mu-opioid receptor, this compound's specificity for the DOR makes it a valuable tool for elucidating the physiological roles of this receptor subtype and a promising candidate for therapeutic development with a potentially reduced side-effect profile compared to traditional opioids.[3] Research has highlighted its potential as an analgesic, antidepressant, and neuroprotective agent.[2][4][5]
G Protein-Coupled Receptor Signaling
G protein-coupled receptors are the largest family of transmembrane receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.[6] Upon agonist binding, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, leading to the modulation of various downstream effector enzymes and ion channels.[6][7] The delta-opioid receptor, like other opioid receptors, primarily couples to inhibitory G proteins (Gi/o), which subsequently inhibit the activity of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating delta-opioid receptors, initiating a cascade of intracellular signaling events. Its primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.[1] This compound has been shown to be a potent and full agonist at the DOR.[1]
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the delta-opioid receptor.
| Parameter | Value | Receptor/System | Reference |
| Receptor Selectivity | ~15x stronger affinity for δ-opioid vs. μ-opioid receptor | Opioid Receptors | [2] |
| Adenylyl Cyclase Inhibition | ~100x more potent than DSLET | Rat Striatal Membranes | [1] |
| Adenylyl Cyclase Inhibition (IC50) | 5-fold lower than DSLET | NG108-15 Cells | [1] |
DSLET: [D-Ser2,Thr6]Leu-enkephalin, a prototypic delta agonist.
Key Signaling Pathways Modulated by this compound
Activation of the delta-opioid receptor by this compound triggers multiple downstream signaling pathways that contribute to its diverse pharmacological effects.
Adenylyl Cyclase Inhibition Pathway
The canonical signaling pathway engaged by this compound involves the Gi/o-mediated inhibition of adenylyl cyclase. This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and downstream targets.
Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.
Brain-Derived Neurotrophic Factor (BDNF) Regulation
This compound has been shown to upregulate the mRNA expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.[5][8] This effect is thought to contribute to its potential antidepressant properties. The delta-opioid receptor can activate the mitogen-activated protein kinase (MAPK) pathway, which is a potential mechanism for the upregulation of BDNF mRNA.[8]
Figure 2: Proposed pathway for this compound-induced upregulation of BDNF mRNA.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not available in the public domain. However, the general methodologies employed in the characterization of this compound are described below.
Radioligand Binding Assays
These assays are used to determine the binding affinity and selectivity of a ligand for a receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound for the delta-opioid receptor.
-
General Procedure:
-
Prepare cell membranes expressing the delta-opioid receptor (e.g., from NG108-15 cells or rat brain tissue).
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]diprenorphine) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
-
Figure 3: General workflow for radioligand binding assays.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase.
-
Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.
-
General Procedure:
-
Prepare cell membranes from a suitable source (e.g., rat striatum or NG108-15 cells).
-
Incubate the membranes with ATP (the substrate for adenylyl cyclase), GTP (to enable G protein coupling), and varying concentrations of this compound.
-
Terminate the reaction and measure the amount of cAMP produced, typically using a competitive binding assay (e.g., radioimmunoassay or ELISA).
-
Plot the concentration-response curve to determine the IC50 and maximal inhibition.
-
Low-Km GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by G proteins and is an indicator of receptor activation.
-
Objective: To assess the ability of this compound to stimulate the intrinsic GTPase activity of Gi/o proteins.
-
General Procedure:
-
Prepare cell membranes containing the delta-opioid receptor and associated G proteins.
-
Incubate the membranes with [γ-32P]GTP in the presence of varying concentrations of this compound.
-
The activated G protein will hydrolyze [γ-32P]GTP to GDP and inorganic [32P]phosphate.
-
Separate the [32P]phosphate from the unhydrolyzed [γ-32P]GTP (e.g., using charcoal adsorption).
-
Quantify the amount of [32P]phosphate to determine the rate of GTPase activity.
-
Therapeutic Potential and Future Directions
The unique pharmacological profile of this compound makes it a subject of interest for various therapeutic applications:
-
Analgesia: As a delta-opioid agonist, it has the potential to produce analgesia with a reduced risk of the side effects associated with mu-opioid agonists, such as respiratory depression and dependence.[2]
-
Antidepressant: The ability of this compound to increase BDNF mRNA expression suggests it may have antidepressant effects.[5][8]
-
Neuroprotection: Studies have shown that this compound can increase tolerance to hypoxia, indicating a potential role in neuroprotection.[4][9]
-
Cardioprotection: Research suggests that this compound may offer cardioprotective effects against ischemia-reperfusion injury.[10][11]
Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound and to explore its therapeutic efficacy and safety in more advanced preclinical and potentially clinical settings. As of now, no clinical trials involving this compound are registered, indicating its current status as a research compound.
Conclusion
This compound is a powerful pharmacological tool for investigating the complexities of delta-opioid receptor signaling. Its high potency and selectivity have enabled significant insights into the role of this GPCR in various physiological processes. The data summarized in this guide underscore the intricate mechanisms through which this compound modulates cellular function and highlight its potential as a lead compound for the development of novel therapeutics. Continued investigation into its mechanism of action and in vivo effects will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vjneurology.com [vjneurology.com]
- 4. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with BW373U86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor.[1][2][3] It has demonstrated significant potential in preclinical in vivo studies for various therapeutic applications, including cardioprotection, neuroprotection, and as an antidepressant.[4][5][6] These application notes provide a detailed overview of the experimental protocols for conducting in vivo studies with this compound, based on published research.
Mechanism of Action
This compound selectively binds to and activates delta-opioid receptors, which are G protein-coupled receptors.[1] This activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The mechanism of action for its cardioprotective effects may also involve the generation of free radicals, independent of opioid receptor stimulation in some contexts.[4] In neuroprotection, its effects are linked to a decrease in body temperature.[5] Furthermore, acute administration of this compound has been shown to increase brain-derived neurotrophic factor (BDNF) mRNA expression in brain regions associated with mood regulation.[6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to the delta-opioid receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
Data from in vitro receptor binding assays.[3]
Table 2: In Vivo Efficacy of this compound in Animal Models
| Study | Animal Model | Dose | Route | Key Finding | Reference |
| Cardioprotection | Rat | 0.1 mg/kg | - | Maximal reduction in infarct size (16±3% vs 60±3% in control) | [4] |
| Hypoxic Tolerance | Mouse | - | - | Increased survival time during lethal hypoxia | [5] |
| Antidepressant-like Effects | Rat | 10 mg/kg | s.c. | Significant reduction in immobility in forced swim test after acute administration | [6] |
| Locomotor Activity | Rat | 0.2 - 2 mg/kg | s.c. | Dose-dependent increase in locomotor activity | [3] |
| Acoustic Startle Reflex | Rat | 0.2 - 2 mg/kg | s.c. | Inhibition of the acoustic startle reflex | [3] |
Experimental Protocols
Cardioprotection Study in Rats
Objective: To assess the cardioprotective effects of this compound against ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for coronary artery ligation
-
ECG monitoring equipment
Experimental Workflow:
Caption: Workflow for the in vivo cardioprotection study.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (0.1 mg/kg) or saline vehicle to the rats.[4] The route of administration should be consistent (e.g., subcutaneous).
-
Recovery: Allow the animals to recover for 24 hours.[4]
-
Anesthesia and Surgery: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending coronary artery to induce ischemia.
-
Ischemia-Reperfusion: Maintain the occlusion for a specified period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 2 hours).
-
Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and excise the hearts. Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to differentiate between infarcted and viable tissue. Calculate the infarct size as a percentage of the area at risk.
Antidepressant-like Effects Study in Rats (Forced Swim Test)
Objective: To evaluate the antidepressant-like effects of this compound using the forced swim test.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile water (vehicle)
-
Forced swim test apparatus (a cylinder filled with water)
-
Video recording and analysis software
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least 2 days prior to the experiment.[6]
-
Drug Administration: Administer this compound (10 mg/kg, s.c.) or sterile water vehicle.[6] For chronic studies, administer daily for a specified period (e.g., 1, 8, or 21 days).[6]
-
Forced Swim Test:
-
Pre-swim session (Day 1): Place each rat in the swim cylinder for 15 minutes. This session is for habituation.
-
Test session (Day 2): 1 hour after the final drug injection, place the rats in the swim cylinder for a 5-minute test session.[6]
-
-
Behavioral Analysis: Record the sessions and score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility is indicative of an antidepressant-like effect.[6]
Locomotor Activity Study in Rats
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Saline (vehicle)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Animal Habituation: Place rats in the activity chambers for a 30-minute habituation period before drug administration.
-
Drug Administration: Administer this compound (0.2 to 2 mg/kg, s.c.) or saline vehicle.[3]
-
Data Collection: Immediately after injection, place the rats back into the activity chambers and record locomotor activity for a predefined period (e.g., 60 minutes).
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal and vertical movements.
Important Considerations
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal effective dose for the desired biological effect. This compound has shown a bell-shaped dose-response curve in some studies.[4]
-
Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
Antagonists: To confirm that the observed effects are mediated by the delta-opioid receptor, include a group pre-treated with a selective delta-opioid receptor antagonist like naltrindole.[1][3]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable research tool for investigating the role of the delta-opioid receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a foundation for conducting robust and reproducible in vivo studies. Researchers should adapt these protocols to their specific experimental questions and adhere to best practices in animal research.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BW373U86 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] It is a valuable tool for investigating the physiological and pathological roles of the δ-opioid receptor signaling pathway in various cellular contexts. This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments, along with a summary of its signaling mechanism.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Notes |
| Molecular Formula | C₂₇H₃₇N₃O₂ | |
| Molecular Weight | 435.61 g/mol | |
| Appearance | Solid | |
| Solubility | ||
| DMSO | Soluble | While specific quantitative data is not readily available, it is common practice to dissolve compounds of this nature in DMSO for in vitro studies. |
| Sterile Water | Soluble | Has been used for in vivo studies, suggesting some aqueous solubility.[3] However, for high-concentration stock solutions for cell culture, DMSO is recommended. |
| Ethanol | Likely Soluble | Many organic compounds are soluble in ethanol, but DMSO is more common for cell culture stocks. |
Table 2: Receptor Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| δ-opioid receptor (Ki) | 1.8 ± 0.4 nM | [2] | |
| μ-opioid receptor (Ki) | 15 ± 3 nM | [2] | |
| κ-opioid receptor (Ki) | 34 ± 3 nM | [2] | |
| ε-opioid receptor (Ki) | 85 ± 4 nM | [2] | |
| ED₅₀ (mouse vas deferens) | 0.2 ± 0.06 nM | Mouse | [2] |
| IC₅₀ (adenylyl cyclase inhibition) | ~5-fold lower than DSLET | NG108-15 cells | [1] |
Experimental Protocols
Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 435.61 g/mol * (1000 mg / 1 g) = 4.3561 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution for a few minutes to ensure complete dissolution. Gentle warming to 37°C may also aid in dissolution.
-
-
Sterilization (Optional but Recommended):
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile vial. This is particularly important if the initial components were not handled under aseptic conditions.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Note: It is common for compounds to precipitate when a DMSO stock solution is diluted into aqueous media. If this occurs, vortexing, gentle warming, or sonication can help to redissolve the compound.
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Determine the final working concentration:
-
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on the available data, a starting range of 1 nM to 1 µM is recommended for initial experiments.
-
-
Calculate the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration (e.g., 100 nM)
-
V₂ = Final volume of the cell culture medium
-
-
Example for a 100 nM final concentration in 10 mL of medium:
-
(10 x 10⁶ nM) * V₁ = (100 nM) * (10 mL)
-
V₁ = 1 µL
-
-
-
Prepare the working solution:
-
It is recommended to perform a serial dilution to ensure accurate pipetting of small volumes. For example, first dilute the 10 mM stock 1:100 in sterile DMSO or culture medium to get a 100 µM intermediate stock. Then, add the appropriate volume of this intermediate stock to your final culture volume.
-
-
Treat the cells:
-
Add the calculated volume of the diluted this compound solution to the cell culture plates.
-
Gently swirl the plates to ensure even distribution of the compound.
-
-
Control Group:
-
It is crucial to include a vehicle control group in your experiments. This group should be treated with the same volume of DMSO as the experimental groups to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the culture medium should ideally be below 0.1% to minimize cytotoxicity.[4]
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its effects by binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels can subsequently affect the activity of protein kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). Additionally, δ-opioid receptor activation by this compound can stimulate the mitogen-activated protein kinase (MAPK) pathway, which has been linked to the upregulation of brain-derived neurotrophic factor (BDNF) mRNA expression.[3]
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Experimental Workflow for Cell Culture
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Application Notes and Protocols for BW373U86 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the selective δ-opioid receptor agonist, BW373U86, in rodent models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the compound's pharmacological effects.
Summary of Recommended Dosages
The following table summarizes the effective dosages of this compound reported in the literature for various applications in rats and mice. It is crucial to note that the optimal dose may vary depending on the specific experimental conditions, including the rodent strain, age, sex, and the intended biological endpoint.
| Application | Rodent Model | Dosage | Route of Administration | Vehicle | Key Findings |
| Antidepressant-like Effects | Sprague-Dawley Rats | 10 mg/kg (acute) | Subcutaneous (s.c.) | Sterile Water | Produced a significant antidepressant-like effect in the forced swim test.[1][2] |
| Sprague-Dawley Rats | 10 mg/kg/day (chronic, 8 & 21 days) | Subcutaneous (s.c.) | Sterile Water | Tolerance developed to the antidepressant-like effects with chronic administration.[1][2] | |
| Sprague-Dawley Rats | 1 mg/kg | Subcutaneous (s.c.) | Sterile Water | Increased BDNF mRNA expression in the frontal cortex.[3] | |
| Cardioprotection | Rats | 0.1 mg/kg | Not specified | Saline | Maximal reduction in infarct size in a model of ischemic preconditioning.[4] |
| Renal Function | Conscious Sprague-Dawley Rats | 10 µg/kg/min | Intravenous (i.v.) infusion | Not specified | No significant effect on renal excretory parameters.[5] |
| Conscious Sprague-Dawley Rats | 30 µg/kg/min | Intravenous (i.v.) infusion | Not specified | Produced diuresis without affecting urinary sodium excretion.[5] | |
| Conscious Sprague-Dawley Rats | 50 µg/kg/min | Intravenous (i.v.) infusion | Not specified | Increased urine flow rate and urinary sodium excretion.[5] | |
| Antinociception | ICR Mice | Up to 187 nmol/mouse | Intrathecal (i.t.) | Not specified | Dose-dependent, naloxone-sensitive antinociception in tail-flick and tail-pinch assays.[6] |
| ICR Mice | Up to 187 µmol/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Not specified | Inactive in tail-flick or tail-pinch assays.[6] | |
| ICR Mice | Dose-dependent | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), or Intrathecal (i.t.) | Not specified | Antinociceptive effects in the acetic-acid abdominal constriction assay.[6] | |
| Locomotor Activity | Rats | 0.2 - 2 mg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent increase in locomotor activity.[7] |
Experimental Protocols
Assessment of Antidepressant-Like Effects in the Forced Swim Test (Rat)
This protocol is based on studies investigating the acute and chronic antidepressant-like effects of this compound.[1][2]
Materials:
-
This compound hydrochloride
-
Sterile water for injection
-
Sprague-Dawley rats (male, 250-300 g)
-
Forced swim test apparatus (cylindrical tank, 40 cm high x 20 cm diameter, filled with 24-26°C water to a depth of 30 cm)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Drug Preparation: Dissolve this compound in sterile water to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg injection volume). Ensure complete dissolution.
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least 2 days before the experiment. House three per cage with ad libitum access to food and water on a 12-h light/dark cycle.
-
Administration:
-
Acute Study: Administer a single subcutaneous injection of this compound (10 mg/kg) or vehicle (sterile water).
-
Chronic Study: Administer daily subcutaneous injections of this compound (10 mg/kg) or vehicle for the desired duration (e.g., 8 or 21 days).
-
-
Forced Swim Test:
-
24 hours after the final injection, place each rat individually into the swim tank.
-
The test duration is typically 5 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Induction of Cardioprotection (Rat)
This protocol is based on a study demonstrating the delayed cardioprotective effects of this compound.[4]
Materials:
-
This compound
-
Saline
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments for inducing myocardial ischemia-reperfusion
-
Rats
Procedure:
-
Drug Preparation: Dissolve this compound in saline to achieve the desired concentration for a 0.1 mg/kg dose.
-
Pretreatment: Administer this compound (0.1 mg/kg) or saline (vehicle) to the rats. The route of administration should be consistent (e.g., intraperitoneal or intravenous).
-
Delayed Cardioprotection Model:
-
24 hours after the pretreatment, anesthetize the rats.
-
Surgically induce myocardial ischemia for a defined period (e.g., 30 minutes) by occluding a coronary artery.
-
Remove the occlusion to allow for reperfusion for a specified duration (e.g., 2 hours).
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue.
-
Quantify the infarct size as a percentage of the area at risk.
-
-
Data Analysis: Compare the infarct size between the this compound-treated group and the control group using an appropriate statistical test.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Effects
This compound primarily acts as a selective agonist for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[8][9] Activation of DOR by this compound initiates a cascade of intracellular signaling events that contribute to its diverse pharmacological effects.
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Experimental Workflow for Assessing Antidepressant-Like Effects
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like properties of this compound in a rodent model.
Caption: Experimental workflow for the forced swim test.
References
- 1. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal excretory responses produced by the delta opioid agonist, this compound, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive actions of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Evaluating the Antidepressant Effects of BW373U86 in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BW373U86 is a selective non-peptidic delta-opioid receptor (DOR) agonist that has demonstrated potential antidepressant-like effects in preclinical studies.[1][2][3] The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds.[4] This document provides detailed application notes and protocols for utilizing this compound in the FST to assess its antidepressant effects. The protocols and data presented are compiled from various studies to guide researchers in designing and executing their experiments.
Data Presentation
The antidepressant-like effects of this compound in the forced swim test are typically quantified by measuring the duration of immobility, swimming, and climbing behaviors. Acute administration of this compound has been shown to significantly reduce immobility time, which is indicative of an antidepressant effect.[1][5]
Table 1: Effects of Acute Administration of this compound on Behavior in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility (s) | Swimming (s) | Climbing (s) | Reference |
| Vehicle (Saline) | - | ~150 | ~100 | ~50 | [1] |
| This compound | 10 | ↓ ~75 | ↑ ~150 | ↑ ~75 | [1] |
Note: The values presented are approximate based on graphical data from the cited literature and are intended to illustrate the relative effects. A statistically significant decrease in immobility and a significant increase in swimming and climbing were reported.[1]
Chronic administration of this compound, however, has been shown to lead to the development of tolerance, with the antidepressant-like effects diminishing over time.[1][5]
Table 2: Effects of Chronic Administration of this compound on Immobility in the Rat Forced Swim Test
| Treatment Group | Duration of Treatment | Immobility (s) vs. Control | Reference |
| This compound (10 mg/kg) | 8 days | No significant difference | [1][5] |
| This compound (10 mg/kg) | 21 days | No significant difference | [1][5] |
Experimental Protocols
This section outlines a detailed protocol for conducting the forced swim test to evaluate the antidepressant effects of this compound.
1. Animals:
-
Species: Male Sprague-Dawley rats are commonly used.[5] Mice can also be used, though parameters may need adjustment.[6][7]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
2. Apparatus:
-
A cylindrical container (e.g., Plexiglas) with a diameter of approximately 20 cm.
-
The cylinder should be filled with water to a depth of 30 cm, ensuring the animal cannot touch the bottom with its tail or feet.[4]
-
The water temperature should be maintained between 24°C and 30°C.[4]
3. Drug Preparation and Administration:
-
Compound: (+)this compound dihydrochloride.
-
Vehicle: The compound is typically dissolved in sterile saline.
-
Administration: Administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Dosage: A dose of 10 mg/kg has been shown to be effective in producing an acute antidepressant-like effect.[1] A dose-response study may be necessary to determine the optimal dose for specific experimental conditions.
4. Experimental Procedure (Porsolt's Two-Day Protocol):
-
Day 1: Pre-test Session (Habituation)
-
Place each rat individually into the swim cylinder for a 15-minute session.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage. This session is for habituation and is not scored.
-
The water should be changed between animals.
-
-
Day 2: Test Session
-
Administer this compound (e.g., 10 mg/kg, s.c.) or the vehicle to the rats.
-
One hour after the injection, place each rat individually into the swim cylinder for a 5-minute test session.[1]
-
Record the entire 5-minute session using a video camera for later scoring.
-
An observer, blind to the treatment conditions, should score the duration of the following behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
After the 5-minute session, remove the rat, dry it, and return it to its home cage.
-
5. Data Analysis:
-
The total duration (in seconds) of immobility, swimming, and climbing for each animal is calculated.
-
Statistical analysis, such as a t-test or one-way ANOVA followed by post-hoc tests, should be used to compare the behavioral durations between the this compound-treated group and the vehicle-treated control group.
Mandatory Visualizations
Caption: Experimental workflow for the forced swim test with this compound.
Caption: Proposed signaling pathway for this compound's antidepressant effects.
Mechanism of Action
The antidepressant-like effects of this compound are primarily mediated through its agonistic activity at the delta-opioid receptor (DOR).[8][9] This is supported by evidence that the effects of this compound in the forced swim test are blocked by the selective DOR antagonist, naltrindole.[8][10]
Furthermore, studies have shown that acute administration of this compound leads to an upregulation of brain-derived neurotrophic factor (BDNF) mRNA in brain regions associated with mood regulation, such as the frontal cortex.[1][11][12] The increase in BDNF is thought to be a key mechanism contributing to the therapeutic effects of many conventional antidepressants.[11] The activation of the DOR by this compound can stimulate the mitogen-activated protein kinase (MAPK) pathway, which in turn can lead to increased BDNF gene expression.[12]
It is important to note that at higher doses, this compound can induce convulsions, a side effect that needs to be considered in dose-selection and interpretation of results.[1][7][13] However, studies have indicated that the antidepressant-like effects are not dependent on the convulsive effects.[9]
References
- 1. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonpeptidic delta-opioid receptor agonists reduce immobility in the forced swim assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta-opiod receptor-mediated forced swimming stress-induced antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIH 11082 produces antidepressant-like activity in the mouse tail suspension test through a delta opioid receptor mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidic delta opioid receptor agonists produce antidepressant-like effects in the forced swim test and regulate BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Antagonistic modulation between the delta opioid agonist this compound and the mu opioid agonist fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BW373U86 in Cardiac Ischemia-Reperfusion Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BW373U86, a selective δ-opioid receptor agonist, in preclinical cardiac ischemia-reperfusion (I/R) injury models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the cardioprotective effects of this compound.
Introduction
Myocardial ischemia-reperfusion injury is a critical concern in cardiovascular medicine, contributing significantly to the morbidity and mortality associated with ischemic heart disease. This compound has emerged as a promising agent for mitigating this damage. As a potent δ-opioid receptor agonist, its application in animal models of cardiac I/R has demonstrated significant reductions in infarct size.[1] The mechanisms underlying this cardioprotection are multifaceted, involving the activation of specific signaling pathways and the modulation of cellular responses to ischemic stress. These notes will detail the experimental evidence, protocols for in vivo studies, and the known signaling cascades involved.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of δ-opioid receptors.[1][2] This activation triggers a cascade of intracellular events that converge to protect cardiomyocytes from I/R-induced death. Key aspects of its mechanism include:
-
Receptor-Dependent and Independent Effects: While the primary effects are mediated by δ-opioid receptors, some studies suggest a component of its protective action may be independent of receptor stimulation, potentially involving the modulation of free radicals.[1]
-
Signaling Pathway Activation: The activation of the PI3K/Akt/mTOR pathway is a crucial downstream effect of this compound administration.[3] This pathway is a central regulator of cell survival, growth, and metabolism.
-
Autophagy Upregulation: this compound has been shown to upregulate autophagy in cardiomyocytes, a cellular process of degradation and recycling of damaged components, which can be protective in the context of I/R injury.[3]
-
Involvement of KATP Channels: The opening of mitochondrial ATP-sensitive potassium (KATP) channels is another important mechanism implicated in opioid-induced cardioprotection, contributing to the preservation of mitochondrial function.
Data Presentation
The following tables summarize the quantitative data from key studies on the effect of this compound on myocardial infarct size in rat models of ischemia-reperfusion.
Table 1: Dose-Response of this compound on Infarct Size
| Dosage (mg/kg) | Route of Administration | Timing of Administration | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Area at Risk) | Species | Reference |
| 0.1 | Intravenous | 24 hours before ischemia | 30 min | 2 hours | 16 ± 3% (vs. 60 ± 3% in control) | Rat | [1] |
| 1.0 | Intravenous | 5 minutes before reperfusion | 45 min | 2 hours | Reduced (exact % not specified) | Rat | |
| 5.0 | Intravenous | 5 minutes before bupivacaine infusion | N/A | N/A | No effect on bupivacaine cardiotoxicity | Rat | [4][5] |
Table 2: Effect of Antagonists on this compound-Induced Cardioprotection
| Agonist | Antagonist | Effect on Infarct Size Reduction by this compound | Reference |
| This compound (0.1 mg/kg) | BNTX (δ1-selective antagonist) | Partially blocked | [1] |
| This compound (0.1 mg/kg) | 2-MPG (antioxidant) | Completely blocked | [1] |
| This compound | Naltrindole (δ-opioid antagonist) | Blocked inhibition of acoustic startle reflex | [6] |
Experimental Protocols
This section provides detailed methodologies for in vivo cardiac ischemia-reperfusion studies in rats to assess the effects of this compound.
Protocol 1: In Vivo Rat Model of Myocardial Ischemia-Reperfusion
1. Animal Preparation:
- Use male Sprague-Dawley rats (250-350 g).
- Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine or isoflurane).
- Intubate the trachea and provide mechanical ventilation.
- Monitor core body temperature and maintain at 37°C using a heating pad.
- Establish intravenous access via the jugular vein for drug administration.
2. Surgical Procedure for Left Coronary Artery (LCA) Ligation:
- Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.[7][8]
- Carefully open the pericardium to visualize the left atrial appendage and the pulmonary conus.
- The LCA is typically located 1-2 mm below the junction of the pulmonary conus and the left atrial appendage.[8]
- Pass a 5-0 or 6-0 silk suture under the LCA.
- To induce ischemia, tighten the suture to occlude the artery. A small piece of polyethylene tubing can be placed between the suture and the heart to minimize trauma upon reperfusion.
- Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium and ST-segment elevation on an electrocardiogram (ECG).
3. Ischemia and Reperfusion:
- Maintain the coronary artery occlusion for the desired duration (e.g., 30 or 45 minutes).
- For reperfusion, release the snare or cut the suture to restore blood flow to the previously ischemic area.
- Confirm reperfusion by the return of color to the myocardium (hyperemia).
- Continue reperfusion for the specified period (e.g., 2 hours).
4. Administration of this compound:
- Dissolve this compound in a suitable vehicle, such as sterile saline.
- Administer the desired dose intravenously at the specified time point (e.g., 24 hours before ischemia for delayed cardioprotection or 5 minutes before reperfusion for acute protection).[1]
Protocol 2: Measurement of Myocardial Infarct Size using TTC Staining
1. Heart Excision and Sectioning:
- At the end of the reperfusion period, excise the heart.
- Cannulate the aorta and retrogradely perfuse with saline to wash out remaining blood.
- Freeze the heart at -20°C for about 30 minutes to facilitate slicing.
- Cut the frozen heart into uniform transverse slices (e.g., 2 mm thick) from the apex to the base.[9]
2. TTC Staining:
- Prepare a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS), pH 7.4.[10][11]
- Immerse the heart slices in the TTC solution and incubate at 37°C for 15-20 minutes.[10][12]
- Viable myocardium, containing active dehydrogenase enzymes, will stain brick red, while the infarcted, necrotic tissue will remain pale or white.[9]
3. Image Analysis and Quantification:
- Fix the stained slices in 10% formalin to preserve the colors.[10][11]
- Photograph both sides of each slice using a digital camera.
- Use image analysis software (e.g., ImageJ) to quantify the areas.
- Trace the total area of the left ventricle (area at risk) and the infarcted (pale) area for each slice.
- Calculate the infarct size as a percentage of the area at risk.
Visualizations
Signaling Pathway of this compound-Induced Cardioprotection
References
- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid-induced Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound upregulates autophagy by inhibiting the PI3K/Akt pathway and regulating the mTOR pathway to protect cardiomyocytes from hypoxia-reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Quantitative Analysis of Acute Myocardial Infarct in Rat Hearts with Ischemia–Reperfusion Using a High-Resolution Stationary SPECT System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
Application Notes and Protocols for BW373U86 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BW373U86, a potent and selective non-peptidic δ-opioid receptor (DOR) agonist, in in vitro neuroprotection assays. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Introduction to this compound and its Neuroprotective Role
This compound is a valuable pharmacological tool for investigating the role of the δ-opioid receptor in neuronal survival and protection against various insults. Activation of DORs has been shown to confer neuroprotection in models of hypoxia, ischemia, and excitotoxicity.[1] The neuroprotective effects of this compound are mediated through the activation of downstream signaling pathways that promote cell survival and inhibit apoptotic processes.
Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective effects by binding to and activating δ-opioid receptors, which are G-protein coupled receptors. This activation initiates a cascade of intracellular signaling events, primarily involving the activation of pro-survival kinases such as Akt and extracellular signal-regulated kinase (ERK), also known as mitogen-activated protein kinase (MAPK). These kinases, in turn, lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the expression of genes involved in neuronal survival and plasticity.
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: Signaling cascade initiated by this compound binding to the δ-opioid receptor.
Quantitative Data Summary
While specific dose-response data for this compound in in vitro neuroprotection assays against oxygen-glucose deprivation (OGD) and glutamate excitotoxicity in primary neurons is not extensively detailed in the available literature, the following table summarizes typical experimental parameters and expected outcomes based on the known pharmacology of δ-opioid agonists. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
| Assay Type | Cell Type | Insult | This compound Concentration Range (for optimization) | Key Outcome Measures | Expected Results with this compound |
| Oxygen-Glucose Deprivation (OGD) | Primary Cortical or Hippocampal Neurons | 2-4 hours of OGD followed by 24 hours of reperfusion | 10 nM - 10 µM | Cell Viability (MTT, CellTiter-Glo), LDH Release, Neuronal Morphology | Increased cell viability, Decreased LDH release, Preservation of neuronal morphology |
| Glutamate Excitotoxicity | Primary Cortical or Hippocampal Neurons | 24-hour exposure to 20-100 µM Glutamate | 10 nM - 10 µM | Cell Viability (MTT, CellTiter-Glo), LDH Release, Caspase-3 Activity | Increased cell viability, Decreased LDH release, Reduced caspase-3 activation |
| Downstream Signaling | Primary Cortical or Hippocampal Neurons | This compound treatment for 15-60 minutes | 100 nM - 1 µM | Phospho-CREB levels, Phospho-ERK levels (Western Blot) | Increased phosphorylation of CREB and ERK |
Experimental Protocols
General Experimental Workflow for In Vitro Neuroprotection Assays
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in primary neuronal cultures.
Caption: A generalized workflow for in vitro neuroprotection assays.
Protocol 1: Neuroprotection Against Oxygen-Glucose Deprivation (OGD)
This protocol details the steps to assess the neuroprotective effect of this compound against ischemic-like injury in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO or water)
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
LDH cytotoxicity assay kit
-
Multi-well plate reader
Procedure:
-
Cell Culture:
-
Plate primary neurons in appropriate multi-well plates coated with poly-D-lysine or other suitable substrate.
-
Culture neurons for at least 7-10 days to allow for maturation and synapse formation.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Replace the culture medium with the this compound-containing medium and incubate for 1-2 hours at 37°C. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
-
Oxygen-Glucose Deprivation (OGD):
-
After pre-treatment, gently wash the cells twice with pre-warmed, glucose-free medium.
-
Replace the medium with fresh, pre-warmed, glucose-free medium.
-
Place the culture plates in a hypoxic chamber and incubate for 2-4 hours at 37°C.[2]
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Gently replace the glucose-free medium with the original pre-treatment medium (containing this compound or vehicle) that was saved, or with fresh culture medium containing the respective concentrations of this compound.
-
Return the plates to the standard incubator (37°C, 5% CO2) and incubate for 24 hours.
-
-
Assessment of Cell Viability (LDH Assay):
-
After the 24-hour reperfusion period, carefully collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.[3][4]
-
Measure the absorbance at the appropriate wavelength using a multi-well plate reader.
-
Calculate the percentage of cytotoxicity relative to control wells (no OGD) and OGD-only wells.
-
Protocol 2: Neuroprotection Against Glutamate Excitotoxicity
This protocol outlines the procedure for evaluating the protective effects of this compound against glutamate-induced neuronal death.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Glutamate stock solution (in water or PBS)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Multi-well plate reader
Procedure:
-
Cell Culture:
-
Follow the same cell culture procedure as in Protocol 1.
-
-
This compound and Glutamate Co-treatment:
-
Prepare culture medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) with or without a neurotoxic concentration of glutamate (e.g., 20-100 µM).[5][6] A glutamate-only control and a vehicle control should be included.
-
Replace the existing culture medium with the treatment media.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a standard cell culture incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of pCREB
This protocol describes how to measure the activation of the CREB signaling pathway in response to this compound treatment.
Materials:
-
Primary cortical or hippocampal neurons
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture primary neurons as described previously.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a short duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total CREB antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pCREB to total CREB for each sample.
-
Logical Relationship of Neuroprotective Mechanism
The neuroprotective action of this compound is a multi-step process that can be logically outlined as follows:
Caption: Logical flow of this compound's neuroprotective mechanism.
References
- 1. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection from oxygen–glucose deprivation by neurosteroid treatment in primary neurons and oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitotoxic glutamate levels cause the secretion of resident endoplasmic reticulum proteins: Excitotoxicity promotes ER exodosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting for Neuronal Proteins [protocols.io]
- 8. researchgate.net [researchgate.net]
Protocol for Studying the Effect of BW373U86 on Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor.[1][2] Its interaction with this receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a key enzyme in cellular signaling responsible for the conversion of ATP to cyclic AMP (cAMP).[1] This protocol provides a comprehensive guide for studying the inhibitory effect of this compound on adenylyl cyclase activity. It includes detailed methodologies for both membrane-based and whole-cell assays, information on data analysis, and a summary of expected quantitative outcomes.
Signaling Pathway
This compound exerts its effect by binding to the delta-opioid receptor, a G protein-coupled receptor (GPCR). This binding event promotes the coupling of the receptor to an inhibitory G protein (Gi/o). The activated alpha subunit of the Gi/o protein then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.
Figure 1: Signaling pathway of this compound-mediated inhibition of adenylyl cyclase.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the potency of this compound in inhibiting adenylyl cyclase and its binding affinity for opioid receptors.
| Parameter | Value | Species/System | Reference |
| Adenylyl Cyclase Inhibition | |||
| Potency vs. DSLET | ~100 times more potent | Rat Striatal Membranes | [1] |
| IC50 vs. DSLET | 5 times lower | NG108-15 Cells | [1] |
| Receptor Binding Affinity (Ki) | |||
| Delta (δ) Opioid Receptor | 1.8 ± 0.4 nM | - | [2] |
| Mu (μ) Opioid Receptor | 15 ± 3 nM | - | [2] |
| Kappa (κ) Opioid Receptor | 34 ± 3 nM | - | [2] |
| Epsilon (ε) Opioid Receptor | 85 ± 4 nM | - | [2] |
| Functional Activity | |||
| ED50 (inhibition of muscle contraction) | 0.2 ± 0.06 nM | Mouse Vas Deferens | [2] |
Experimental Protocols
Two primary methods are described for assessing the effect of this compound on adenylyl cyclase: a direct measurement of enzyme activity in isolated cell membranes and a whole-cell assay to measure changes in intracellular cAMP levels.
Experimental Workflow
Figure 2: General experimental workflow for studying this compound's effect on adenylyl cyclase.
Protocol 1: Adenylyl Cyclase Activity Assay in Isolated Membranes
This protocol measures the direct effect of this compound on the enzymatic activity of adenylyl cyclase in membranes isolated from cells or tissues known to express delta-opioid receptors (e.g., rat striatum or NG108-15 cells).
Materials:
-
Cell or tissue source (e.g., rat striatum, NG108-15 cells)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl2)
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, 1 mM cAMP, 10 mM phosphocreatine, 50 U/mL creatine phosphokinase)
-
[α-³²P]ATP (radiolabeled substrate)
-
This compound stock solution
-
Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and alumina columns for cAMP separation
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable volume.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Adenylyl Cyclase Assay:
-
In a reaction tube, combine the adenylyl cyclase assay buffer, a known amount of membrane protein (e.g., 20-50 µg), and varying concentrations of this compound.
-
Include control tubes with no this compound (basal activity) and with a known inhibitor or activator as controls.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes at 30°C).
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate for a defined period (e.g., 10-15 minutes at 30°C) during which the reaction is linear.
-
Terminate the reaction by adding the stopping solution and boiling for 3-5 minutes.
-
-
Quantification of cAMP:
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity as pmol of cAMP produced per minute per mg of protein.
-
Plot the adenylyl cyclase activity against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Whole-Cell cAMP Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of cAMP in intact cells, often after stimulation of adenylyl cyclase with forskolin.
Materials:
-
Cells expressing delta-opioid receptors (e.g., NG108-15, C6 glioma cells, or HEK293 cells transfected with the delta-opioid receptor)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX)
-
Forskolin (a direct activator of adenylyl cyclase)
-
This compound stock solution
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or BRET-based assays)
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to an appropriate confluency in multi-well plates (e.g., 96-well plates).
-
-
cAMP Accumulation Assay:
-
Wash the cells with serum-free medium or a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a defined period (e.g., 15-30 minutes at 37°C) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes at 37°C).
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM). The optimal concentration of forskolin should be determined empirically to achieve a robust but submaximal stimulation of cAMP production.
-
Incubate for a further defined period (e.g., 15-30 minutes at 37°C).
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer from the cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a commercially available kit following the manufacturer's instructions. These kits are typically based on competitive immunoassays (ELISA, HTRF) or bioluminescence resonance energy transfer (BRET).[3][4][5]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on adenylyl cyclase. The choice between the membrane-based and whole-cell assay will depend on the specific research question. The membrane assay provides a direct measure of the compound's effect on the enzyme, while the whole-cell assay offers insights into its activity in a more physiological context. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Analgesic Properties of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR).[1] As a delta-opioid agonist, it has been investigated for its analgesic properties, offering a potential alternative to traditional mu-opioid receptor agonists like morphine, with a potentially different side-effect profile.[2][3] These application notes provide a comprehensive guide to the methodologies used to assess the analgesic effects of this compound, including detailed experimental protocols and data presentation formats.
Mechanism of Action
This compound exerts its analgesic effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[4] The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors, contributing to the overall analgesic effect.
Delta-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the delta-opioid receptor.
Quantitative Data Summary
The analgesic efficacy of this compound has been evaluated in various preclinical models of nociception. The following table summarizes the available quantitative data, primarily focusing on the median effective dose (ED50) required to produce an analgesic effect.
| Assay | Species | Route of Administration | ED50 (95% CI) | Reference Compound | Reference Compound ED50 (95% CI) | Citation |
| Acetic Acid Writhing Test | Mouse | Intraperitoneal (i.p.) | 1.9 (0.7-5.3) mg/kg | Morphine | 0.124 ± 0.018 mg/kg | [5][6] |
| Hot-Plate Test (55°C) | Mouse | Intraperitoneal (i.p.) | Dose-dependent antinociceptive activity observed | Fentanyl | 0.016 ± 0.002 mg/kg | [2][6] |
| Tail-Flick Test | Mouse | Intrathecal (i.t.) | Dose-dependent antinociception observed | Morphine | - | [7] |
Note: Direct comparative ED50 values for this compound across all standard analgesic assays are not consistently reported in a single study. The data presented is compiled from multiple sources and should be interpreted with consideration of the specific experimental conditions in each study.
Experimental Protocols
Detailed methodologies for the key experiments used to assess the analgesic properties of this compound are provided below.
Hot-Plate Test
This test measures the response latency of an animal to a thermal stimulus applied to its paws, and it is particularly useful for evaluating centrally acting analgesics.[2]
Experimental Workflow: Hot-Plate Test
Caption: Workflow for the hot-plate test.
Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Apparatus: A commercial hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. A transparent glass cylinder is placed on the hot plate to confine the mouse.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each mouse individually on the hot plate and starting a timer. The latency is the time taken for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to calculate the ED50 value.
Tail-Flick Test
This assay assesses the spinal reflex to a thermal noxious stimulus applied to the tail.
Experimental Workflow: Tail-Flick Test
Caption: Workflow for the tail-flick test.
Protocol:
-
Animals: Similar to the hot-plate test, male mice are typically used.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Determine the baseline tail-flick latency by applying the heat stimulus and measuring the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer this compound or vehicle, often via intrathecal (i.t.) injection for assessing spinal analgesia.[7]
-
At various time points post-injection, re-measure the tail-flick latency.
-
-
Data Analysis: The %MPE and ED50 values are calculated in a similar manner to the hot-plate test.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.[8]
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Protocol:
-
Animals: Male mice are commonly used.
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a set period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% in saline) intraperitoneally to induce writhing.
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in drug group) / Mean writhes in control group ] x 100. Dose-response data can be used to determine the ED50 value.
Conclusion
The assessment of the analgesic properties of this compound requires a multi-faceted approach utilizing various in vivo nociceptive models. The hot-plate, tail-flick, and acetic acid-induced writhing tests are fundamental assays for characterizing its central and peripheral analgesic effects. By following standardized protocols and systematically analyzing dose-response relationships, researchers can effectively evaluate the therapeutic potential of this selective delta-opioid agonist.
References
- 1. Phosphorylation-deficient G-protein-biased μ-opioid receptors improve analgesia and diminish tolerance but worsen opioid side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic modulation between the delta opioid agonist this compound and the mu opioid agonist fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for heterodimerization of μ and δ opiate receptors in enhancing morphine analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid delta-receptor involvement in supraspinal and spinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIH 11082 produces antidepressant-like activity in the mouse tail suspension test through a delta opioid receptor mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive actions of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BDNF mRNA Expression Following BW373U86 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the nervous system, playing a pivotal role in neuronal survival, growth, and synaptic plasticity. Its expression levels are often studied in the context of neurological disorders and the development of novel therapeutics. BW373U86, a selective δ-opioid receptor (DOR) agonist, has been shown to modulate BDNF mRNA expression, suggesting its potential as a rapid-acting antidepressant.[1][2] Accurate and reliable measurement of BDNF mRNA expression following this compound treatment is crucial for understanding its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for three common techniques used to quantify BDNF mRNA: in situ hybridization (ISH), real-time quantitative polymerase chain reaction (RT-qPCR), and Northern blotting. Additionally, quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized.
Data Presentation: Quantitative Effects of this compound on BDNF mRNA Expression
The following tables summarize the quantitative changes in BDNF mRNA expression in various brain regions of rats following the administration of this compound, as determined by in situ hybridization.
Table 1: Acute (Single Administration) Effects of this compound on BDNF mRNA Expression
| Brain Region | Dosage | Time Post-Administration | % Increase in BDNF mRNA (vs. Vehicle) | Reference |
| Frontal Cortex | 1 mg/kg | 3 hours | Significant Increase | [1] |
| Frontal Cortex | 10 mg/kg | 3 hours | Significant Increase | [1] |
| Hippocampus (CA1, CA3, DG) | 10 mg/kg | 3 hours | Significant Increase | [1][3] |
| Basolateral Amygdala | 10 mg/kg | 3 hours | Significant Increase | [1] |
| Endopiriform Nucleus | 10 mg/kg | 3 hours | Significant Increase | [1] |
| Primary Olfactory Cortex | 10 mg/kg | 3 hours | Significant Increase | [1] |
| Frontal Cortex | 100 nmol (i.c.v.) | 3 hours | ~150% | [3] |
Table 2: Chronic Administration Effects of this compound on BDNF mRNA Expression
| Brain Region | Dosage | Treatment Duration | % Increase in BDNF mRNA (vs. Vehicle) | Reference |
| Frontal Cortex | 10 mg/kg | 8 days | Significant Increase | [4][5] |
| Frontal Cortex | 10 mg/kg | 21 days | No Significant Effect (Tolerance Development) | [4][5] |
Signaling Pathway
The mechanism by which this compound upregulates BDNF mRNA expression is initiated by its binding to and activation of the δ-opioid receptor. This activation triggers downstream intracellular signaling cascades that ultimately lead to increased transcription of the BDNF gene. The effect is specific to the δ-opioid receptor, as it can be blocked by the selective antagonist naltrindole.[1][3]
Caption: this compound signaling pathway leading to BDNF mRNA expression.
Experimental Protocols
The following are detailed protocols for the key techniques used to measure BDNF mRNA expression.
In Situ Hybridization (ISH)
In situ hybridization allows for the localization and quantification of specific mRNA sequences within the cellular context of tissue sections.
Experimental Workflow for In Situ Hybridization
References
- 1. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling Cellular Responses to a Delta-Opioid Agonist using In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of in situ hybridization (ISH) to investigate the effects of BW373U86, a potent and selective delta-opioid receptor agonist, on gene expression within tissues.[1][2] By localizing specific mRNA transcripts within the cellular context of the tissue, researchers can gain valuable insights into the spatial and temporal patterns of gene regulation following drug treatment.
Introduction to this compound
This compound is a non-peptidic agonist with high selectivity for the delta-opioid receptor.[1][2] Its mechanism of action involves the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity, highlighting its role in G protein-coupled receptor signaling.[1] Studies have demonstrated its potential in providing cardioprotection and neuroprotection, making it a compound of significant interest in drug development.[3][4][5] Understanding its influence on gene expression at the cellular level is crucial for elucidating its therapeutic mechanisms and potential off-target effects.
Principle of In Situ Hybridization
In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific nucleic acid sequences (mRNA in this context) within a tissue section.[6][7][8] The fundamental principle lies in the hybridization of a labeled nucleic acid probe, which is complementary to the target mRNA sequence.[8] This probe can be labeled with either a radioactive isotope or a non-radioactive molecule (such as digoxigenin or biotin), which can then be detected using autoradiography or immunohistochemical methods, respectively.[6][8] This technique provides invaluable spatial information about gene expression that is lost in bulk tissue analysis methods like qPCR or microarrays.
Experimental Design and Controls
To accurately assess the effect of this compound on target gene expression, a well-controlled experiment is essential. The following experimental groups are recommended:
| Group ID | Treatment | Purpose |
| 1 | Vehicle Control | To establish baseline gene expression levels in the absence of the drug. |
| 2 | This compound | To determine the effect of the drug on target gene expression. |
| 3 | Positive Control Probe | A probe for a ubiquitously expressed gene (e.g., GAPDH, β-actin) to confirm tissue quality and protocol efficacy. |
| 4 | Negative Control Probe (Sense Probe) | A probe with the same sequence as the target mRNA to control for non-specific binding. |
Detailed In Situ Hybridization Protocol
This protocol is a general guideline and may require optimization based on the specific tissue and target gene.
I. Tissue Preparation
Proper tissue preparation is critical for preserving both RNA integrity and tissue morphology.[9]
-
Tissue Collection and Fixation:
-
Following treatment with this compound or vehicle, euthanize the animal according to approved protocols.
-
Immediately dissect the tissue of interest and fix it in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C for 4-24 hours. The fixation time will depend on the tissue size and type.
-
-
Cryoprotection:
-
After fixation, wash the tissue in PBS and then transfer it to a 20-30% sucrose solution in PBS at 4°C until the tissue sinks. This step is crucial for preventing ice crystal formation during freezing.
-
-
Embedding and Sectioning:
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze it rapidly.
-
Cut thin sections (10-20 µm) using a cryostat and mount them onto positively charged slides (e.g., SuperFrost Plus).[10]
-
Allow the sections to air dry on the slide for at least 30 minutes before storage at -80°C.
-
II. Probe Design and Synthesis
The specificity of the ISH experiment is determined by the probe.
-
Target Gene Selection: Based on the known signaling pathways of the delta-opioid receptor, potential target genes could include those involved in neuronal signaling, cell survival, or immediate early gene response (e.g., c-Fos, Arc).
-
Probe Design:
-
Design antisense oligonucleotide or cRNA probes that are complementary to the target mRNA. Probes are typically 200-500 base pairs in length for optimal tissue penetration and specificity.[11][12]
-
Utilize bioinformatics tools to ensure the probe sequence is specific to the target gene and avoids regions of high homology with other genes.[13]
-
For cRNA probes, clone the target cDNA fragment into a vector containing RNA polymerase promoters (e.g., T7, SP6).
-
-
Probe Labeling:
-
Probes can be labeled with non-radioactive haptens like digoxigenin (DIG) or biotin using in vitro transcription kits.
-
III. Hybridization
-
Pre-hybridization Treatments:
-
Bring the slides to room temperature and wash them in PBS.
-
Permeabilize the tissue with Proteinase K (concentration and time to be optimized) to improve probe accessibility.[6]
-
Post-fix the sections with 4% PFA.
-
Acetylate the sections with acetic anhydride in triethanolamine to reduce non-specific binding.
-
-
Hybridization:
-
Prepare a hybridization buffer containing the labeled probe (concentration to be optimized, typically 100-500 ng/mL), formamide, and salts.
-
Apply the hybridization solution to the tissue sections, cover with a coverslip, and incubate in a humidified chamber at an optimized temperature (typically 55-65°C) overnight.[9][14]
-
IV. Post-Hybridization Washes and Signal Detection
-
Stringency Washes:
-
Remove the coverslips and perform a series of washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at elevated temperatures to remove unbound and non-specifically bound probes.[9]
-
-
Immunodetection (for non-radioactive probes):
-
Block non-specific antibody binding sites with a blocking solution (e.g., normal serum).
-
Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) that specifically recognizes the hapten on the probe (e.g., anti-DIG-AP).
-
Wash the sections to remove unbound antibody.
-
-
Colorimetric Detection:
-
Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) until the desired color intensity is reached.
-
Stop the reaction by washing with a stop solution or PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the sections with a nuclear stain like Nuclear Fast Red to visualize tissue morphology.
-
Dehydrate the sections through a series of ethanol washes, clear with xylene, and mount with a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation
The results of the ISH experiment can be analyzed both qualitatively and quantitatively.
-
Qualitative Analysis: Examine the slides under a bright-field microscope to determine the cellular localization and distribution of the target mRNA.
-
Quantitative Analysis: The intensity of the colorimetric signal can be quantified using image analysis software (e.g., ImageJ). This allows for a semi-quantitative comparison of gene expression levels between the vehicle control and this compound-treated groups.
Hypothetical Quantitative Data
The following table presents hypothetical data on the change in c-Fos mRNA expression in a specific brain region following this compound treatment, as measured by the average optical density of the ISH signal.
| Treatment Group | Mean Optical Density (Arbitrary Units) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 0.25 | 0.05 | - |
| This compound (1 mg/kg) | 0.68 | 0.12 | < 0.01 |
Visualizing the Workflow and Signaling Pathway
To aid in understanding the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in situ hybridization.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloid delta Agonist this compound Increases Hypoxic Tolerance | Scilit [scilit.com]
- 5. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 7. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. flyterminalia.pitt.edu [flyterminalia.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Bioinformatic Tools and Guidelines for the Design of Fluorescence In Situ Hybridization Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
troubleshooting BW373U86 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BW373U86. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For aqueous solutions, the recommended solvent is an acidic buffer. This compound is soluble up to 100 mM in 1 equivalent of hydrochloric acid (1eq. HCl)[1]. For in vivo studies, it has been dissolved in sterile water, often as a dihydrochloride salt, which forms an acidic solution[2].
For organic stock solutions, while direct data for this compound is limited, a structurally similar non-peptide δ-opioid agonist, SNC80, is soluble in DMSO at 20 mM. This suggests that DMSO is a viable solvent for creating concentrated stock solutions of this compound.
Q2: I am observing precipitation when dissolving this compound in a neutral buffer. What is the cause and how can I resolve this?
This compound is a weakly basic compound, and its solubility is highly dependent on pH. In neutral or alkaline solutions, the compound is likely to be in its less soluble free base form, leading to precipitation. To resolve this, ensure your solvent is sufficiently acidic. Acidifying the solution with HCl will protonate the molecule, significantly increasing its aqueous solubility.
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
Directly dissolving this compound in PBS at a neutral pH (typically ~7.4) is likely to result in poor solubility and precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate solvent (e.g., 1eq. HCl or DMSO) and then dilute it into your aqueous experimental medium, ensuring the final pH of the solution remains in a range that maintains solubility.
Q4: What is the recommended storage condition for this compound solutions?
Solubility Data
The following table summarizes the available and inferred solubility data for this compound.
| Solvent | Concentration | Notes |
| 1eq. HCl | Up to 100 mM[1] | Acidic conditions are optimal for aqueous solubility. |
| Sterile Water | Used for in vivo studies[2] | Likely prepared as a dihydrochloride salt to ensure solubility. |
| DMSO | Estimated at ~20 mM | Inferred from the solubility of the similar compound SNC80. |
| Ethanol | Limited data available | Generally expected to have lower solubility than in DMSO or acidic solutions. |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
1N Hydrochloric Acid (HCl)
-
Sterile, nuclease-free water
-
Calibrated pH meter
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For 1 ml of a 10 mM solution (MW: 435.61 g/mol ), you will need 4.36 mg.
-
Initial Suspension: Add the this compound powder to a sterile microcentrifuge tube. Add a portion of the final volume of sterile water (e.g., 800 µL for a 1 mL final volume) and briefly vortex. The compound will likely not dissolve at this stage.
-
Acidification: While vortexing, add 1N HCl dropwise to the suspension. Monitor the dissolution of the powder.
-
pH Adjustment: Continue adding HCl until the this compound is fully dissolved. The final pH of the solution should be acidic.
-
Final Volume Adjustment: Once the compound is completely dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile filter.
-
Storage: Use the freshly prepared aqueous solution immediately for best results.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the δ-opioid receptor, leading to the inhibition of adenylyl cyclase.
Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: Managing Convulsive Side Effects of BW373U86 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist BW373U86 in animal models. The content is designed to address specific issues related to the convulsive side effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause convulsions?
A1: this compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (δOR)[1]. While it has shown potential for antinociceptive and antidepressant-like effects, a significant side effect is the induction of convulsive seizures[1][2][3]. This convulsive activity is a known characteristic of the 'SNC80-type' class of δOR agonists[3]. The seizures are mediated through the activation of δORs, as they can be blocked by δOR-selective antagonists[4].
Q2: In which animal models have these convulsive effects been observed?
A2: The convulsive effects of this compound have been documented in several animal models, including mice, rats, and non-human primates like rhesus and squirrel monkeys[1].
Q3: What are the typical behavioral manifestations of this compound-induced seizures?
A3: The seizures are often characterized as tonic-clonic, involving a brief period of convulsive behavior which may be followed by catalepsy[1]. Seizure activity can range from facial jerking to more severe convulsions, which can be scored using a modified Racine scale[1].
Q4: How can I mitigate or prevent the convulsive side effects of this compound in my experiments?
A4: The convulsive effects of this compound can be managed in a few ways:
-
Co-administration of a δOR antagonist: The selective δOR antagonist naltrindole has been shown to effectively block the convulsive effects of this compound[4].
-
Use of general anticonvulsants: Benzodiazepines, such as diazepam, can be used to terminate ongoing seizures. Midazolam has also been used to prevent convulsions[5][6][7].
-
Dose optimization: The convulsive effects are dose-dependent. Using the lowest effective dose of this compound for your primary endpoint may help to minimize seizures[1].
Q5: Is there a known mechanism for this compound-induced convulsions?
A5: Yes, the seizures are understood to be an on-target effect of δOR activation[3]. The prevailing hypothesis is that activation of δORs on GABAergic neurons in the forebrain, particularly the hippocampus, leads to their inhibition. This reduction in inhibitory neurotransmission is thought to facilitate the development of epileptic seizures[2][3][8]. There is also evidence suggesting the involvement of β-arrestin signaling pathways, potentially including the activation of extracellular signal-related kinase (ERK)[3][9].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in seizure incidence or severity between animals. | - Genetic differences within the animal strain.- Differences in drug metabolism.- Variability in the route or speed of administration. | - Ensure a homogenous animal population (age, weight, and strain).- Standardize the administration protocol, including injection speed and volume.- Increase the sample size to account for individual variability. |
| Unexpectedly high mortality rate. | - Seizures may be more severe than anticipated, leading to status epilepticus.- The dose of this compound may be too high for the specific animal strain or model. | - Lower the dose of this compound.- Have an emergency seizure management plan in place, including the immediate availability of an injectable anticonvulsant like diazepam.- Monitor animals closely for the duration of the experiment. |
| Naltrindole is not effectively blocking the seizures. | - Incorrect timing of naltrindole administration.- Insufficient dose of naltrindole.- Issues with the formulation or stability of the naltrindole solution. | - Administer naltrindole prior to this compound to ensure receptor blockade.- Titrate the dose of naltrindole to find the effective blocking dose for your specific this compound dose.- Prepare fresh solutions of naltrindole for each experiment. |
| Difficulty in accurately scoring seizure severity. | - Subtle seizure manifestations are being missed.- Lack of a standardized scoring system. | - Familiarize yourself with the behavioral manifestations of seizures in your chosen animal model.- Utilize a standardized seizure scoring scale, such as the modified Racine scale[1][10].- Video record experiments for later, detailed analysis by multiple observers. |
Quantitative Data Summary
Table 1: Doses of this compound Inducing Convulsions in Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Harlan ND4 Mice | Subcutaneous (s.c.) | 1 - 10 mg/kg | Increased percentage of mice exhibiting seizures with increasing dose. | [1] |
| Harlan ND4 Mice | Intracerebroventricular (i.c.v) | As low as 0.1 mg | Decreased latency to convulsive behavior. | [1] |
| Squirrel Monkeys | Intramuscular (i.m.) | 1.0 - 30.0 mg/kg | Tremors and/or convulsions immediately after administration. | [4] |
| Sprague-Dawley Rats | Chronic Administration | 10 mg/kg | Acute administration produced antidepressant-like effects, but tolerance developed to convulsive effects. | [11][12] |
Table 2: Management Strategies for this compound-Induced Convulsions
| Management Agent | Mechanism of Action | Animal Model | Route of Administration | Effective Dose | Outcome | Reference |
| Naltrindole | Selective δ-Opioid Receptor Antagonist | Squirrel Monkeys | Intramuscular (i.m.) | 1.0 mg/kg | Blocked convulsions induced by this compound (up to 30 mg/kg). | [4] |
| Midazolam | Benzodiazepine (GABAA receptor positive allosteric modulator) | Rats | Not specified | Not specified | Prevented convulsions produced by (+)this compound. | [5] |
| Diazepam | Benzodiazepine (GABAA receptor positive allosteric modulator) | Mice | Intraperitoneal (i.p.) | 5 mg/kg | Effectively stops behavioral and electrographic seizures. | [6] |
Experimental Protocols
Protocol 1: Induction of Convulsions with this compound in Mice
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer this compound via subcutaneous (s.c.) injection at a volume of 10 mL/kg.
-
Alternatively, for central administration, use intracerebroventricular (i.c.v.) injection with appropriate stereotaxic procedures.
-
-
Observation and Scoring:
-
Immediately after injection, place the mouse in an observation chamber.
-
Observe continuously for at least 30 minutes for the onset of convulsive behavior.
-
Score the seizure severity using a modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of posture.
-
-
Protocol 2: Management of this compound-Induced Convulsions with Naltrindole
-
Animal Model and Drug Preparation: As described in Protocol 1. Prepare naltrindole in sterile saline.
-
Antagonist Administration:
-
Administer naltrindole (e.g., 1 mg/kg, i.p.) 15-30 minutes before the administration of this compound.
-
-
This compound Administration and Observation:
-
Proceed with this compound administration as described in Protocol 1.
-
Observe and score for any convulsive behaviors to determine the efficacy of naltrindole in blocking the seizures.
-
Protocol 3: Emergency Management of Ongoing Seizures with Diazepam
-
Emergency Preparedness:
-
Have a prepared solution of diazepam (e.g., 5 mg/mL) readily available during all experiments involving this compound.
-
-
Intervention:
-
If an animal exhibits prolonged or severe convulsive activity (e.g., status epilepticus, or a seizure lasting longer than 2 minutes), administer diazepam (5 mg/kg, i.p.) immediately.
-
-
Post-Seizure Care:
-
Monitor the animal closely for recovery.
-
Provide supportive care as needed (e.g., a quiet, warm environment).
-
Document the intervention and the animal's response.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced convulsions.
References
- 1. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 4. A novel delta opioid agonist, this compound, in squirrel monkeys responding under a schedule of shock titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam terminates brief but not prolonged seizures in young, naïve rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 11. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing BW373U86 Dosage to Avoid Toxicity
Disclaimer: This document is for informational purposes for research professionals. It is not a substitute for professional or medical advice. All experiments should be designed and conducted in accordance with institutional guidelines and relevant scientific literature.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize BW373U86 dosage while mitigating toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, modulating downstream cellular pathways to produce effects like analgesia and antidepressant-like behaviors in animal models.[1][3][4]
Q2: What is the primary dose-limiting toxicity of this compound? A2: The most significant dose-limiting toxicity associated with this compound and similar delta-opioid agonists is the induction of convulsive or epileptiform seizures.[5][6] These seizures are a critical adverse effect that must be carefully monitored in in vivo studies. At higher doses, these convulsions can be severe and may lead to mortality in animal models.[5]
Q3: How do I select a starting dose for my in vitro experiments? A3: For in vitro studies, a concentration-response curve should be generated to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Start with a wide range of concentrations (e.g., from 1 pM to 10 µM) in a relevant functional assay like a GTPγS binding or cAMP inhibition assay. The resulting EC50/IC50 value will provide a key reference point for selecting doses for your experiments. Published EC50 values for this compound in GTPγS assays are typically in the low nanomolar range.
Q4: What are the critical factors for optimizing this compound dosage in animal models to establish a therapeutic window? A4: Establishing a therapeutic window requires separating the effective dose (e.g., for analgesia) from the toxic dose (that which causes seizures). Key factors include:
-
Route of Administration: The route (e.g., intravenous, intraperitoneal, subcutaneous, intracerebroventricular) significantly affects the drug's bioavailability and peak concentration in the brain, thereby influencing both its efficacy and toxicity.
-
Dose-Escalation Study: Conduct a careful dose-escalation study to identify the minimum effective dose for your desired endpoint (e.g., analgesia in a hot-plate test) and the lowest dose that produces convulsive behavior.
-
Close Behavioral Monitoring: Animals must be closely observed for any signs of seizure activity. A standardized scoring system, such as the Racine scale, is recommended for quantifying seizure severity.[7][8][9]
Troubleshooting Guides
Issue: High variability or no response in in vitro functional assays (e.g., cAMP, GTPγS).
-
Possible Cause 1: Cell Health and Receptor Expression.
-
Solution: Ensure cells are healthy, within a low passage number, and not overgrown. Use a cell line with confirmed and stable expression of the delta-opioid receptor.
-
-
Possible Cause 2: Agonist/Reagent Degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and make fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure other critical reagents (e.g., GTPγS, forskolin, ATP) are stored correctly and are not expired.
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Solution: Optimize incubation times and reagent concentrations. For cAMP inhibition assays, ensure the forskolin concentration is sufficient to produce a robust signal window. For GTPγS assays, verify the optimal concentrations of GDP and MgCl₂.
-
Issue: Seizures observed at or below the intended analgesic dose in animal models.
-
Possible Cause 1: Narrow Therapeutic Window.
-
Solution: The therapeutic window for this compound can be narrow. Perform a more detailed dose-response study with smaller dose increments to precisely define the analgesic and convulsive dose ranges.
-
-
Possible Cause 2: Rapid Brain Penetration.
-
Solution: The route of administration may be delivering the compound to the central nervous system too rapidly. Consider switching from an intravenous or intraperitoneal injection to a subcutaneous route to slow absorption and lower the peak brain concentration.
-
-
Possible Cause 3: Animal Model Sensitivity.
-
Solution: Different species and strains of rodents can have varying sensitivities to drug-induced seizures. Ensure your chosen model is appropriate and consult the literature for known sensitivities.
-
Data Presentation
Table 1: In Vitro Potency of this compound at the Delta-Opioid Receptor
| Assay Type | System | Parameter | Reported Value (nM) |
| Receptor Binding (Ki) | Rat Brain Membranes | Ki | 1.8 ± 0.4 |
| GTPγS Binding | CHO cells (human DOR) | EC50 | 0.4 |
| GTPγS Binding | CHO cells (human DOR) | EC50 | 0.12 |
| cAMP Inhibition | NG108-15 cells | IC50 | ~5x lower than DSLET |
| Muscle Contraction | Mouse Vas Deferens | ED50 | 0.2 ± 0.06 |
(Data compiled from multiple sources for comparative purposes. DSLET is a reference delta-opioid agonist.)[1][2]
Table 2: In Vivo Dose Ranges for this compound in Rodents (Subcutaneous/Intraperitoneal Routes)
| Species | Effect | Dose Range | Key Observation |
| Rat | Inhibition of Acoustic Startle | 0.2 - 2 mg/kg | Effect blocked by naltrindole. |
| Rat | Antidepressant-like (Forced Swim Test) | 10 mg/kg | Significant acute effect. |
| Rat | Increased BDNF mRNA Expression | 1 - 10 mg/kg | Dose-dependent increase. |
| Mouse | Mild Convulsions | 10 mg/kg | Consistent, non-lethal convulsions. |
| Mouse | Antinociception (Writhing Assay) | ~10 mg/kg | Doses causing analgesia also caused convulsions. |
(This table provides approximate dose ranges from various studies to guide experimental design.)[2][3][4][5][10]
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
-
Cell Preparation: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor into a 96-well plate. Allow cells to adhere and grow to ~80-90% confluency.
-
Pre-treatment: Aspirate the culture medium and wash cells with serum-free medium or a suitable buffer (e.g., HBSS). Add buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound (prepared as a serial dilution) to the wells.
-
Stimulation: Immediately add forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Convert the assay signal to cAMP concentration. Plot the percent inhibition of the forskolin response against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Dose-Escalation for Analgesia and Toxicity in Mice
-
Animal Acclimation: Acclimate male ICR or C57BL/6 mice to the housing and handling procedures for at least 3-5 days prior to the experiment.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare a range of doses (e.g., 1, 3, 10, 30 mg/kg) for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Baseline Analgesia Measurement (Hot Plate Test):
-
Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).[11][12][13]
-
Gently place a mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, typically hind paw licking or jumping.
-
Record the latency (in seconds) to the first response. To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds) at which the mouse is immediately removed if no response is observed.[14][15]
-
-
Dose Administration: Administer a single dose of this compound or vehicle to each mouse.
-
Toxicity Observation:
-
Post-Dose Analgesia Measurement: At a predetermined time point after injection (e.g., 30 minutes), re-test the mouse on the hot plate as described in step 3.
-
Data Analysis:
-
For each dose group, calculate the mean latency in the hot plate test and the incidence and mean severity of seizures.
-
Determine the ED50 for analgesia (the dose at which 50% of mice show a significant increase in latency) and the CD50 for convulsions (the dose at which 50% of mice exhibit seizures).
-
The therapeutic index can be calculated as CD50 / ED50.
-
Table 3: Modified Racine Scale for Seizure Scoring in Rodents
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements (e.g., whisker twitching) |
| 2 | Head nodding, "wet dog shakes" |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of posture (tonic-clonic seizure) |
| 6 | Multiple rearing and falling episodes |
| 7 | Tonic extension of limbs, potentially leading to death |
(Adapted from established seizure scoring scales.)[7][17]
Mandatory Visualizations
Caption: Canonical signaling pathway for this compound at the delta-opioid receptor.
Caption: Experimental workflow for an in vitro cAMP inhibition assay.
Caption: Logical workflow for in vivo dose optimization of this compound.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convulsive Behavior of Nonpeptide δ-Opioid Ligands:Compariso...: Ingenta Connect [ingentaconnect.com]
- 6. A novel delta opioid agonist, this compound, in squirrel monkeys responding under a schedule of shock titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Racine stages - Wikipedia [en.wikipedia.org]
- 9. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
preventing tolerance development to BW373U86 effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective δ-opioid receptor agonist, BW373U86. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common issues encountered during experimentation, particularly the development of tolerance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective nonpeptidic agonist for the δ-opioid receptor.[1] Its primary mechanism of action involves binding to and activating δ-opioid receptors, which are G protein-coupled receptors (GPCRs). This activation leads to various downstream signaling cascades, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[2]
Q2: I am observing a diminished response to this compound with repeated administrations in my experiments. What could be the cause?
A2: This phenomenon is likely due to the development of pharmacological tolerance. Tolerance to opioid agonists like this compound is a well-documented occurrence resulting from neuroadaptations following prolonged or repeated exposure.[3][4] Chronic administration of this compound has been shown to lead to tolerance to its antidepressant-like effects and its ability to regulate brain-derived neurotrophic factor (BDNF) mRNA expression.[3]
Q3: What are the cellular mechanisms underlying tolerance to δ-opioid agonists like this compound?
A3: Tolerance to δ-opioid agonists is a multifaceted process involving several key cellular mechanisms:
-
Receptor Desensitization: This is a rapid process where the receptor becomes less responsive to the agonist. It is often mediated by the phosphorylation of the δ-opioid receptor by protein kinases, such as Protein Kinase C (PKC) and G protein-coupled receptor kinases (GRKs).[5][6] This phosphorylation can uncouple the receptor from its G protein, reducing signal transduction.
-
Receptor Internalization and Downregulation: Following prolonged agonist exposure, δ-opioid receptors can be removed from the cell surface via internalization (endocytosis).[7] While internalization can sometimes lead to receptor recycling and resensitization, chronic exposure can target the receptors for degradation, a process known as downregulation, leading to a decrease in the total number of receptors.[4]
-
Role of Arrestins: β-arrestins are proteins that are recruited to phosphorylated GPCRs. They play a crucial role in both desensitization and internalization. The specific pattern of arrestin recruitment can influence the development of tolerance.[8][9]
-
NMDA Receptor Involvement: The N-methyl-D-aspartate (NMDA) receptor system has been implicated in the development of tolerance to opioids.[10][11] Activation of NMDA receptors can trigger intracellular signaling cascades that oppose the effects of opioid receptor activation and contribute to long-term changes in neuronal excitability.
Troubleshooting Guides
Issue: Rapid Loss of this compound Efficacy (Acute Tolerance)
Possible Cause: Receptor desensitization mediated by Protein Kinase C (PKC).
Suggested Troubleshooting Protocol:
-
Hypothesis: Co-administration of a PKC inhibitor may prevent the acute desensitization of δ-opioid receptors and maintain the effects of this compound.
-
Experimental Design:
-
Include a control group receiving only this compound.
-
Include an experimental group receiving a PKC inhibitor prior to or concurrently with this compound.
-
Include a vehicle control group.
-
-
Example Protocol (In Vitro):
-
Pre-incubate cells with a PKC inhibitor (e.g., Calphostin C) for a specified time.
-
Add this compound and measure the desired downstream effect (e.g., cAMP levels, ion channel activity).
-
Compare the response in the presence and absence of the PKC inhibitor.
-
-
Considerations: The appropriate concentration of the PKC inhibitor and the pre-incubation time should be optimized for your specific cell type and experimental conditions.
Issue: Gradual Loss of this compound Efficacy Over Several Days (Chronic Tolerance)
Possible Cause: Receptor downregulation and/or adaptations involving the NMDA receptor system.
Suggested Troubleshooting Protocols:
Protocol 1: Investigating the Role of NMDA Receptors
-
Hypothesis: Co-administration of an NMDA receptor antagonist may attenuate the development of chronic tolerance to this compound.
-
Experimental Design (In Vivo):
-
Establish a chronic dosing regimen for this compound that has been shown to induce tolerance (e.g., daily administration for 8 to 21 days).[8]
-
Administer a non-competitive NMDA receptor antagonist (e.g., MK-801) or a competitive antagonist (e.g., D-AP5) prior to each this compound dose in the experimental group.
-
Include control groups for this compound alone, the NMDA receptor antagonist alone, and vehicle.
-
Assess the behavioral or physiological effects of this compound at different time points throughout the chronic administration period.
-
Protocol 2: Intermittent Dosing Strategy
-
Hypothesis: Allowing for drug-free intervals may permit the resensitization of the δ-opioid receptor system and prevent or delay the onset of tolerance.
-
Experimental Design:
-
Instead of daily administration, implement an intermittent dosing schedule (e.g., administration every other day or every few days).
-
Compare the maintenance of the this compound effect with this intermittent schedule to a daily administration schedule.
-
This approach may allow for the reversal of tolerance between administrations.[12]
-
Data Presentation
Table 1: In Vivo Administration of this compound in Rats for Tolerance Studies
| Parameter | Value | Species | Duration | Observed Effect | Reference |
| Dosage | 10 mg/kg | Sprague-Dawley Rat | 1 day (acute) | Significant antidepressant-like effect | [8] |
| Dosage | 10 mg/kg | Sprague-Dawley Rat | 8 days (chronic) | No significant antidepressant-like effect (tolerance) | [8] |
| Dosage | 10 mg/kg | Sprague-Dawley Rat | 21 days (chronic) | No significant antidepressant-like effect (tolerance) | [8] |
| Route of Administration | Subcutaneous (s.c.) | Sprague-Dawley Rat | N/A | N/A | [13] |
Table 2: Experimental Doses of Investigational Drugs to Mitigate Opioid Tolerance
| Drug | Target | Dosage/Concentration | Species/System | Application | Reference |
| MK-801 (Dizocilpine) | NMDA Receptor Antagonist | 10 µg/h (i.t. infusion) | Rat | Inhibition of morphine tolerance | [9] |
| D-AP5 | NMDA Receptor Antagonist | 4 µg/h (i.t. infusion) | Rat | Inhibition of morphine tolerance | [9] |
| Calphostin C | PKC Inhibitor | Dose-dependent reversal | Mouse (intrathecal) | Reversal of PDBu-induced attenuation of δ-opioid antinociception | [3] |
| Go6976 | PKCα and γ Inhibitor | 1 µmol/L | Rat Brain Slices | Inhibition of morphine-induced desensitization | [2] |
Experimental Protocols
Protocol: Induction of Chronic Tolerance to this compound in Rats
This protocol is adapted from studies investigating the chronic effects of this compound.[8][13]
-
Animals: Male Sprague-Dawley rats (250-300g) are housed three per cage with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Acclimation: Animals are allowed to acclimate to the facility for at least two days prior to the start of the experiment.
-
Drug Preparation: (+)this compound is dissolved in sterile water.
-
Administration:
-
Inject rats subcutaneously (s.c.) with 10 mg/kg of (+)this compound or a vehicle control (sterile water) once daily for a period of 1, 8, or 21 days.
-
After each injection, monitor the animals for any adverse effects, such as convulsions, in an observation cage for at least 20 minutes before returning them to their home cage.
-
-
Assessment of Tolerance: The specific behavioral or physiological endpoint (e.g., forced swim test for antidepressant-like effects, assessment of BDNF mRNA expression) should be measured at the end of the treatment period and compared between the acute (1 day) and chronic (8 and 21 days) treatment groups. A significant reduction in the effect of this compound in the chronic groups compared to the acute group indicates the development of tolerance.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Mechanisms of tolerance development to this compound.
References
- 1. Inhibition of opiate tolerance by non-competitive N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of PKCα and G-protein-coupled receptor kinase 2 in agonist-selective desensitization of µ-opioid receptors in mature brain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of protein kinase C in desensitization of spinal delta-opioid-mediated antinociception in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-specific down-regulation of the human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does PKC activation increase the homologous desensitization of μ opioid receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of morphine tolerance and dependence by the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of NMDA receptor antagonists on inhibition of morphine tolerance in rats: binding at mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C-Mediated Inhibition of μ-Opioid Receptor Internalization and Its Involvement in the Development of Acute Tolerance to Peripheral μ-Agonist Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Arrestin-2 knockout prevents development of cellular μ-opioid receptor tolerance but does not affect opioid-withdrawal-related adaptations in single PAG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Mechanisms of Morphine Antinociceptive Tolerance Revealed in βArrestin-2 Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 13. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
issues with BW373U86 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BW373U86 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo applications, this compound can be dissolved in sterile water or saline. One study notes solubility up to 100 mM in 1eq. HCl.
Q2: How should I store stock solutions of this compound?
A2: To ensure long-term stability and minimize degradation, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials. A supplier of this compound suggests that solutions in solvent can be stored at -80°C for up to one year.[1]
Q3: What is the recommended storage condition for the solid form of this compound?
A3: The solid form of this compound should be stored at +4°C.[2] Another supplier suggests that the powder form can be stored at -20°C for up to three years.[1]
Q4: Is this compound stable in aqueous solutions for experimental use?
A4: While this compound is an alkaloid and generally considered more stable than peptide-based agonists, its long-term stability in aqueous solutions at working concentrations has not been extensively documented in publicly available literature. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a frozen DMSO stock on the day of the experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in thawed DMSO stock solution. | The solubility limit may have been exceeded, or the compound is not fully redissolving after a freeze-thaw cycle. | Gently warm the vial to 37°C for 10-15 minutes and vortex to aid dissolution. If precipitation persists, sonication may be attempted. For future stock preparations, consider a slightly lower concentration. |
| Inconsistent or lower-than-expected activity in biological assays. | This may be due to the degradation of this compound in the stock solution or working solutions. Multiple freeze-thaw cycles of the stock solution can lead to degradation. The compound may also be unstable in the aqueous buffer used for the assay over the duration of the experiment. | Always use freshly prepared working solutions diluted from a properly stored, single-use aliquot of the DMSO stock. Perform a vehicle control to ensure the solvent is not affecting the assay. If possible, perform a positive control with a fresh batch of this compound to rule out compound degradation. |
| Variability between experimental replicates. | Inconsistent solution preparation or handling can lead to variability. This includes inaccuracies in pipetting or differences in the time between solution preparation and use in the assay. | Ensure accurate and consistent pipetting techniques. Prepare a master mix of the working solution to be distributed across all replicates to minimize pipetting errors. Standardize the time between preparing the working solution and its application in the experiment. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
-
Thawing: On the day of the experiment, thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the DMSO stock in your cell culture medium or desired aqueous buffer to achieve the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Mixing: Gently mix the working solutions by pipetting or brief vortexing.
-
Application: Add the working solutions to your cell cultures or assay plates as per your experimental protocol.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling cascade initiated by this compound binding to the δ-opioid receptor.
Experimental Workflow for Assessing this compound Stability
Caption: Recommended workflow for handling this compound solutions to maintain stability.
References
Technical Support Center: Strategies to Enhance the Oral Bioavailability of BW373U86
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the selective δ-opioid receptor agonist, BW373U86. Due to the limited publicly available data on the oral pharmacokinetics of this compound, this guide incorporates predicted physicochemical properties and draws parallels with its structural analog, SNC80, to offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a potent and selective non-peptidic agonist for the δ-opioid receptor.[1][2] Preclinical studies have demonstrated its potential as an analgesic and antidepressant.[3] Furthermore, it has shown promise in protecting heart muscle cells from apoptosis during ischemic events.[4]
Q2: Why is oral administration of this compound desirable?
A2: Oral administration is the preferred route for drug delivery due to its convenience, potential for self-administration, and improved patient compliance, especially for chronic conditions. It also typically reduces manufacturing costs compared to parenteral formulations.
Q3: What are the primary predicted challenges to achieving good oral bioavailability with this compound?
A3: Based on its chemical structure as a piperazine derivative and predicted physicochemical properties, the main challenges are likely to be:
-
Low Aqueous Solubility: Many complex organic molecules have poor solubility in water, which is the first major hurdle for oral absorption.
-
Poor Intestinal Permeability: The ability of a drug to pass through the intestinal wall into the bloodstream can be limited by its size, charge, and lipophilicity.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, significantly reducing its bioavailability.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Symptom: During preclinical formulation development, you observe that this compound has low solubility in aqueous buffers, leading to incomplete dissolution in simulated gastric and intestinal fluids. This is likely to translate to low and variable absorption in vivo.
| Troubleshooting Strategy | Experimental Protocol | Expected Outcome |
| pH Modification | Prepare a series of buffers with pH values ranging from 2 to 8. Determine the solubility of this compound in each buffer using a standard shake-flask method followed by HPLC quantification. | Identification of a pH range where the solubility is maximized. This information can be used to select appropriate buffers for in vitro assays and guide formulation development (e.g., inclusion of acidic or basic excipients). |
| Co-solvent Systems | Evaluate the solubility of this compound in binary or ternary solvent systems containing water and pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEG 400. | Enhanced solubility of this compound, enabling the development of liquid or semi-solid oral dosage forms. |
| Amorphous Solid Dispersions (ASDs) | Prepare ASDs of this compound with various polymers (e.g., PVP, HPMC, Soluplus®) using techniques like spray drying or hot-melt extrusion. Characterize the physical state using XRD and DSC. Perform dissolution studies on the resulting ASDs. | Conversion of the crystalline drug to a higher-energy amorphous form, leading to significantly improved dissolution rates and apparent solubility. |
| Nanocrystal Formulation | Reduce the particle size of this compound to the nanometer range using wet media milling or high-pressure homogenization. Stabilize the nanocrystals with appropriate surfactants and polymers. | Increased surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. |
Issue 2: Low Intestinal Permeability
Symptom: In vitro Caco-2 permeability assays show a low apparent permeability coefficient (Papp), suggesting that the compound does not efficiently cross the intestinal epithelium.
| Troubleshooting Strategy | Experimental Protocol | Expected Outcome |
| Prodrug Approach | Synthesize ester or carbamate prodrugs of the hydroxyl group on this compound to increase its lipophilicity. Evaluate the permeability of the prodrugs in the Caco-2 model and their conversion back to the parent drug in the presence of intestinal or liver enzymes (e.g., S9 fractions). | Increased passive diffusion across the intestinal membrane due to higher lipophilicity. The prodrug should be designed to be stable in the intestinal lumen but efficiently converted to the active this compound after absorption. |
| Lipid-Based Formulations | Formulate this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions. These formulations consist of oils, surfactants, and co-solvents. | The formulation can maintain the drug in a solubilized state in the gastrointestinal tract and may enhance absorption through the lymphatic pathway, bypassing the liver and reducing first-pass metabolism. |
| Permeation Enhancers | Co-administer this compound with generally recognized as safe (GRAS) permeation enhancers (e.g., medium-chain fatty acids, bile salts). Evaluate the effect on permeability and cytotoxicity in Caco-2 cells. | Transient opening of tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the drug. |
Issue 3: High First-Pass Metabolism
Symptom: In vivo pharmacokinetic studies in rodents show low oral bioavailability (F%) despite acceptable solubility and permeability, suggesting significant metabolism before reaching systemic circulation.
| Troubleshooting Strategy | Experimental Protocol | Expected Outcome |
| Metabolic Stability Assessment | Incubate this compound with liver microsomes or hepatocytes from relevant species (e.g., rat, dog, human) and quantify the rate of drug depletion over time. Identify the major metabolites using LC-MS/MS. | Determination of the intrinsic clearance of this compound and identification of metabolic "hotspots" on the molecule. This information can guide medicinal chemistry efforts to block these sites of metabolism. |
| P-glycoprotein (P-gp) Efflux Assessment | Use a bidirectional Caco-2 assay to determine the efflux ratio of this compound. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp. | Confirmation of P-gp mediated efflux as a barrier to absorption. |
| Nanoparticle Encapsulation | Encapsulate this compound in polymeric nanoparticles (e.g., PLGA) or liposomes. Characterize the nanoparticles for size, drug loading, and release profile. Conduct in vivo pharmacokinetic studies with the nanoparticle formulation. | Protection of the drug from metabolic enzymes in the gut and liver. Nanoparticles can also alter the drug's absorption pathway, potentially reducing P-gp efflux and increasing lymphatic uptake. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₂₇H₃₇N₃O₂ | - |
| Molar Mass | 435.61 g/mol | - |
| Predicted LogP | 4.2 | Computational |
| Predicted Aqueous Solubility | Low | Computational |
| Predicted pKa | 8.5 (most basic) | Computational |
| Hydrogen Bond Donors | 1 | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
| Hydrogen Bond Acceptors | 4 | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
| Rotatable Bonds | 9 | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
| Topological Polar Surface Area | 47.02 Ų | IUPHAR/BPS Guide to PHARMACOLOGY[5] |
Table 2: Comparison of this compound and its Analog SNC80
| Property | This compound | SNC80 |
| Molecular Formula | C₂₇H₃₇N₃O₂ | C₂₈H₃₉N₃O₂ |
| Molar Mass | 435.61 g/mol | 449.64 g/mol |
| Key Structural Difference | 3-hydroxyl group on the benzyl ring | 3-methoxy group on the benzyl ring |
| Solubility | Data not available | DMSO: up to 20 mM; 1 eq. HCl: up to 100 mM[6] |
| δ-Opioid Receptor Selectivity | High | High |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (this compound) dissolved in HBSS to the apical (A) side of the insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) side and collect samples from the apical (A) side at the same time points.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage. The drug should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after drug administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral group.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
-
Mandatory Visualization
References
- 1. SNC-80 - Wikipedia [en.wikipedia.org]
- 2. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with BW373U86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BW373U86. The information is designed to address common sources of variability in experimental results and provide detailed methodologies for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: We are observing inconsistent dose-response curves in our in vivo analgesia studies. What are the potential causes?
A1: Variability in analgesic responses to this compound can stem from several factors:
-
Route of Administration: The antinociceptive effects of this compound are highly dependent on the route of administration. For instance, it is potent when administered intrathecally but may be inactive in certain pain assays when given intracerebroventricularly or orally.[1] Ensure the chosen route of administration is appropriate for the pain model being used.
-
Pain Model Specificity: The efficacy of this compound can vary between different pain models. It has shown dose-dependent antinociceptive effects in the acetic-acid abdominal constriction assay but not consistently in tail-flick or tail-pinch assays when administered systemically.[1]
-
Dose Range and Side Effects: High doses of this compound can induce side effects such as tremors and convulsions, which may interfere with the assessment of analgesia.[2] These toxic effects could be misinterpreted as or mask the antinociceptive response. It is crucial to establish a dose-response curve that identifies a therapeutic window with minimal side effects.
-
Tolerance: Chronic administration of this compound can lead to the development of tolerance to its analgesic effects.[3] If your experimental design involves repeated dosing, consider that the analgesic effect may diminish over time.
Q2: Our in vitro adenylyl cyclase inhibition assay results are not reproducible. What should we check?
A2: Inconsistent results in adenylyl cyclase assays can be due to several factors:
-
Membrane Preparation: The quality and consistency of the cell membrane preparation are critical. Ensure that the protocol for membrane isolation is standardized and followed precisely.
-
GTP Concentration: The inhibitory effect of this compound on adenylyl cyclase is GTP-dependent.[4] Verify the concentration and purity of GTP in your assay buffer.
-
Receptor Density: The density of delta-opioid receptors in the cell line or tissue preparation used can influence the magnitude of the response. Higher receptor densities may be required for robust coupling to adenylyl cyclase inhibition.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of other reagents (e.g., ATP, Mg2+) should be optimized and kept consistent across experiments.
Q3: We are seeing unexpected off-target effects in our experiments. Is this compound truly selective for the delta-opioid receptor?
A3: While this compound is a potent and selective delta-opioid receptor agonist, some observations suggest the possibility of off-target or complex mechanisms:
-
Cardioprotective Effects: Studies have shown that the delayed cardioprotection induced by this compound may be only partially mediated by delta-opioid receptors and could involve a free radical mechanism.[5] This suggests that not all observed effects are directly linked to opioid receptor activation.
-
Receptor Subtypes: The existence of delta-opioid receptor subtypes (delta1 and delta2) has been proposed. The effects of this compound may vary depending on the relative expression of these subtypes in the tissue or cells being studied.
-
Cross-reactivity at High Concentrations: Although it has a significantly higher affinity for delta-opioid receptors, at very high concentrations, this compound may exhibit some activity at mu- and kappa-opioid receptors.[6]
Q4: We are observing a decrease in the effect of this compound with repeated administration. What is happening?
A4: The diminished effect of this compound with repeated dosing is likely due to the development of tolerance. Tolerance has been observed for the convulsant, analgesic, and antidepressant-like effects of this compound.[3][7] The rate of tolerance development can vary for different effects. If your study requires chronic administration, it is important to account for the potential development of tolerance in your experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to provide a comparative overview.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Opioid Receptor Subtype | Ki (nM) | Reference |
| Delta (δ) | 1.8 ± 0.4 | [6] |
| Mu (μ) | 15 ± 3 | [6] |
| Kappa (κ) | 34 ± 3 | [6] |
Table 2: In Vitro Functional Potency of this compound
| Assay | Parameter | Value | Cell/Tissue Type | Reference |
| Adenylyl Cyclase Inhibition | IC50 | ~5 times lower than DSLET | NG108-15 cells | [4] |
| Mouse Vas Deferens | ED50 | 0.2 ± 0.06 nM | Mouse Vas Deferens | [6] |
Table 3: In Vivo Dose-Response for Cardioprotection
| Dose (mg/kg) | Infarct Size (% of control) | Animal Model | Reference |
| 0.1 | 16 ± 3 | Rat | [5] |
| 1 | Significant reduction | Rat |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Cardioprotection Study in Rats
Objective: To assess the cardioprotective effects of this compound against ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rats and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Administer this compound or vehicle intravenously at the desired dose (e.g., 0.1 mg/kg) 10 minutes before reperfusion.
-
Remove the ligature to allow for 2 hours of reperfusion.
-
Excise the heart and perfuse with saline.
-
Slice the ventricles and incubate with 1% TTC solution to differentiate infarcted (pale) from viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
Protocol 2: Adenylyl Cyclase Inhibition Assay
Objective: To measure the inhibition of adenylyl cyclase activity by this compound in cell membranes.
Materials:
-
Cell membranes expressing delta-opioid receptors (e.g., from NG108-15 cells or transfected HEK293 cells)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)
-
ATP
-
[α-³²P]ATP
-
GTP
-
Adenylyl cyclase activator (e.g., forskolin)
-
Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and alumina columns for cAMP separation
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a reaction tube, add the assay buffer, cell membranes, GTP, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP, and forskolin (to stimulate adenylyl cyclase).
-
Incubate for 10-15 minutes at 30°C.
-
Stop the reaction by adding the stopping solution and boiling for 3 minutes.
-
Separate the [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the percentage of inhibition of adenylyl cyclase activity at each this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language).
References
- 1. Antinociceptive actions of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel delta opioid agonist, this compound, in squirrel monkeys responding under a schedule of shock titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of BW373U86 and its Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the selective δ-opioid receptor agonist BW373U86 and its analogues.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and related diarylmethylpiperazine compounds, presented in a question-and-answer format.
Question 1: Low yield in the coupling reaction between the diarylmethyl chloride intermediate and trans-1-allyl-2,5-dimethylpiperazine.
Possible Causes and Solutions:
-
Incomplete formation of the Grignard or organolithium reagent:
-
Troubleshooting: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. The surface of the magnesium turnings for the Grignard reagent may need activation (e.g., with a small crystal of iodine or 1,2-dibromoethane).
-
-
Instability of the diarylmethyl chloride intermediate:
-
Troubleshooting: This intermediate can be unstable. It is often best to use it immediately after its formation without purification. If purification is necessary, use mild conditions and avoid prolonged exposure to heat or silica gel.
-
-
Suboptimal reaction conditions for the coupling step:
-
Troubleshooting: The choice of base and solvent is critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to scavenge the HCl generated. The reaction temperature should be carefully controlled; starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can minimize side reactions.
-
-
Steric hindrance:
-
Troubleshooting: The coupling of the bulky diarylmethyl electrophile with the substituted piperazine is sterically demanding. Ensure adequate reaction time and consider using a higher boiling point solvent to allow for a higher reaction temperature if initial attempts at lower temperatures are unsuccessful.
-
Question 2: Difficulty in separating the diastereomers of this compound.
Background: The synthesis of this compound results in a mixture of diastereomers due to the presence of three stereocenters. The desired (+)-isomer, with the (R)-configuration at the benzylic carbon and (2S,5R)-configuration in the piperazine ring, needs to be separated from the other diastereomers.
Solutions:
-
Chiral Chromatography: This is the most effective method for separating the diastereomers.
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred method for preparative chiral separations due to its speed and lower solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a suitable CSP can also be employed. The choice of the stationary phase and the mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is crucial and requires screening.
-
-
Diastereoselective Crystallization:
-
Troubleshooting: This method involves forming a salt of the diastereomeric mixture with a chiral acid or base to create diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. This approach can be challenging and requires significant optimization of solvents and crystallization conditions.
-
Question 3: Side reactions observed during the N-allylation of 2,5-dimethylpiperazine.
Possible Causes and Solutions:
-
Dialkylation: The piperazine has two secondary amine groups, and over-alkylation can occur, leading to the formation of a quaternary ammonium salt.
-
Troubleshooting: Use a controlled stoichiometry of the allyl bromide (typically 1.0 to 1.1 equivalents). Add the alkylating agent slowly to a solution of the piperazine to maintain a low concentration of the electrophile.
-
-
Formation of impurities:
-
Troubleshooting: Ensure the purity of the starting trans-2,5-dimethylpiperazine. The reaction should be carried out in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a base (e.g., K₂CO₃ or NaHCO₃) to neutralize the HBr formed. Monitor the reaction by TLC or GC-MS to avoid prolonged reaction times that could lead to side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the key stereochemical feature of this compound?
A1: this compound has three stereocenters. The desired biologically active isomer is (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide. The trans-configuration of the two methyl groups on the piperazine ring is crucial for its activity.
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Yes. Organolithium reagents and Grignard reagents are highly reactive and pyrophoric; they must be handled under a strict inert atmosphere. Thionyl chloride is corrosive and toxic and should be handled in a well-ventilated fume hood. Allyl bromide is a lachrymator and should also be handled with care in a fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
Q3: How can I confirm the stereochemistry of the final product?
A3: The relative stereochemistry of the piperazine ring can be confirmed by NMR spectroscopy. The absolute stereochemistry of the final product is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparison of its chiroptical properties (e.g., optical rotation) with published data for the pure enantiomer. Chiral chromatography can also be used to compare the retention time of the synthesized product with that of an authentic standard.
Data Presentation
Table 1: Summary of Key Reaction Steps and Typical Yields for the Synthesis of this compound Analogues
| Step | Reaction | Reagents and Conditions | Typical Yield | Key Challenges |
| 1 | N-allylation of trans-2,5-dimethylpiperazine | Allyl bromide, K₂CO₃, Acetonitrile, reflux | 70-85% | Potential for dialkylation. |
| 2 | Grignard formation and addition | 4-bromobenzonitrile, Mg, THF, then 3-hydroxybenzaldehyde | 60-75% | Requires strictly anhydrous conditions. |
| 3 | Chlorination of the diaryl carbinol | Thionyl chloride, DCM, 0 °C to rt | 80-90% (crude) | Intermediate is unstable and used directly. |
| 4 | Coupling of the diarylmethyl chloride with the piperazine | Diisopropylethylamine, Acetonitrile, rt | 50-65% | Steric hindrance, formation of diastereomers. |
| 5 | Diastereomer Separation | Chiral SFC or HPLC | >98% de | Requires specialized equipment and method development. |
Experimental Protocols
Detailed Methodology for the Synthesis of (+)-BW373U86 (based on the general strategy for analogues)
This protocol is a general representation based on published synthetic routes for this compound analogues. Researchers should consult the primary literature, such as the work of Bishop and McNutt (1995), for precise experimental details.
Step 1: Synthesis of trans-1-Allyl-2,5-dimethylpiperazine
-
To a solution of trans-2,5-dimethylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Slowly add allyl bromide (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford trans-1-allyl-2,5-dimethylpiperazine.
Step 2: Synthesis of (4-Cyano-phenyl)-(3-hydroxy-phenyl)-methanol
-
Under an argon atmosphere, add magnesium turnings (1.1 eq) to a flame-dried flask containing anhydrous THF.
-
Add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the solution to 0 °C.
-
Add a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-(Chloro-(3-hydroxy-phenyl)-methyl)-benzonitrile
-
Dissolve the (4-cyano-phenyl)-(3-hydroxy-phenyl)-methanol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The crude diarylmethyl chloride is typically used in the next step without further purification.
Step 4: Synthesis of this compound (Diastereomeric Mixture)
-
Dissolve the crude 4-(chloro-(3-hydroxy-phenyl)-methyl)-benzonitrile (1.0 eq) in acetonitrile.
-
Add trans-1-allyl-2,5-dimethylpiperazine (1.1 eq) and diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is a mixture of diastereomers and is purified in the next step.
Step 5: Separation of (+)-BW373U86
-
The diastereomeric mixture is separated by preparative chiral SFC or HPLC.
-
A typical stationary phase is a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
The mobile phase is typically a mixture of supercritical CO₂ and a polar modifier such as methanol or isopropanol.
-
The fractions corresponding to the desired (+)-BW373U86 isomer are collected and the solvent is removed to yield the pure product.
Mandatory Visualization
Technical Support Center: Mitigating Off-Target Effects of BW373U86
Welcome to the technical support center for BW373U86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][2] Its primary on-target effect is the activation of DORs, which are coupled to inhibitory G-proteins (Gαi/o). This activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[3][4]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound can be categorized into two main types:
-
Interaction with other opioid receptors: While selective for the delta-opioid receptor, this compound can also bind to and activate mu-opioid and kappa-opioid receptors, albeit with lower affinity.[2]
-
Opioid receptor-independent effects: Some studies suggest that certain effects of this compound, such as cardioprotection, may be mediated by the generation of reactive oxygen species (ROS) through a mechanism that is independent of opioid receptor stimulation.[5]
Q3: How can I confirm that the observed effect of this compound in my experiment is mediated by the delta-opioid receptor?
A3: To confirm that the observed effect is on-target, you should perform antagonist studies using a selective delta-opioid receptor antagonist, such as naltrindole. If the effect of this compound is blocked or reversed by naltrindole, it is likely mediated by the delta-opioid receptor.[2][6]
Q4: What are general strategies to minimize non-specific binding and off-target effects in my experiments?
A4: General strategies include:
-
Using the lowest effective concentration of this compound.
-
Including proper controls , such as vehicle-only and antagonist controls.
-
Optimizing assay conditions , such as buffer composition and incubation times.
-
Using cell lines with appropriate receptor expression levels.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target receptor activation (mu or kappa opioid) | 1. Perform a dose-response curve of this compound in the presence and absence of selective mu-opioid (e.g., CTAP) and kappa-opioid (e.g., nor-binaltorphimine) antagonists. 2. If the antagonists alter the response, it indicates off-target activity at these receptors. |
| Cellular stress due to ROS production | 1. Measure ROS levels in your cells following treatment with this compound using a fluorescent probe like DCFDA. 2. If ROS levels are elevated, consider pre-treating cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the phenotype. |
| Variable receptor expression | 1. Ensure consistent cell passage number and confluency. 2. Verify receptor expression levels using techniques like qPCR or western blotting. |
Issue 2: Difficulty confirming on-target delta-opioid receptor activity.
| Potential Cause | Troubleshooting Step |
| Ineffective antagonist concentration | 1. Perform a dose-response curve of the antagonist (e.g., naltrindole) to determine the optimal concentration for blocking the effect of this compound. |
| Agonist concentration too high | 1. Use a concentration of this compound in the low to mid-range of its dose-response curve to allow for effective antagonism. |
| Assay window is too small | 1. Optimize assay conditions (e.g., stimulation time, substrate concentration) to maximize the signal-to-background ratio. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at various opioid receptors.
Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors
| Receptor | Ki (nM) | Reference |
| Delta (δ) | 1.8 ± 0.4 | [2] |
| Mu (μ) | 15 ± 3 | [2] |
| Epsilon (ε) | 85 ± 4 | [2] |
| Kappa (κ) | 34 ± 3 | [2] |
Table 2: Functional Activity (EC50/IC50) of this compound
| Assay | Receptor | EC50/IC50 (nM) | Reference | | :--- | :--- | :--- | | Adenylyl Cyclase Inhibition | Delta (δ) | ~5-fold lower than DSLET |[1] | | GTPγS Binding | Mu (μ) | >1000 | Estimated from literature | | GTPγS Binding | Kappa (κ) | >1000 | Estimated from literature |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[³H]-Naltrindole (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a saturating concentration of unlabeled naloxone (for non-specific binding), or 50 µL of this compound dilution.
-
Add 50 µL of [³H]-Naltrindole at a concentration near its Kd.
-
Add 100 µL of cell membrane preparation (50-100 µg protein).
-
Incubate at 25°C for 60 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylyl Cyclase Inhibition Assay
Objective: To measure the functional potency of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO-DOR)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer (as recommended by the cAMP kit manufacturer)
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in assay buffer.
-
Replace the culture medium with assay buffer and pre-incubate with the this compound dilutions for 15 minutes at 37°C.
-
Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC80) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection Assay
Objective: To determine if this compound induces ROS production in cells.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Assay Buffer (e.g., HBSS or PBS)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells once with assay buffer.
-
Load the cells with 10 µM DCFH-DA in assay buffer and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess probe.
-
Add serial dilutions of this compound or the positive control to the wells.
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Plot the fluorescence intensity against the log concentration of this compound to generate a dose-response curve.
Visualizations
On-Target Signaling Pathway of this compound.
Opioid Receptor-Independent Off-Target Pathway of this compound.
Logical Workflow for Investigating this compound Effects.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BW373U86 and SNC-80: Two Seminal Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied non-peptidic delta-opioid receptor (DOR) agonists: BW373U86 and its analog, SNC-80. Both compounds have been instrumental in elucidating the physiological and pharmacological roles of the delta-opioid system. This document presents their key performance characteristics, detailed experimental protocols for their evaluation, and a visualization of their primary signaling pathways.
Introduction to this compound and SNC-80
This compound, a potent and selective non-peptidic agonist for the delta-opioid receptor, was a significant advancement in opioid research.[1][2] SNC-80, a derivative of one of the enantiomers of this compound, was later developed and also exhibits high affinity and selectivity for the DOR.[2][3] These compounds have been pivotal in exploring the therapeutic potential of DOR activation, which includes analgesic, antidepressant, and anxiolytic effects. However, their clinical development has been hampered by adverse effects, such as convulsions, which are thought to be linked to their signaling properties.[4] This guide aims to provide a detailed comparison to aid researchers in the selection and application of these critical pharmacological tools.
Quantitative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and SNC-80 at the delta-opioid receptor, as well as their selectivity over other opioid receptor subtypes. Data are compiled from multiple studies to provide a comprehensive overview. It is important to note that values may vary between studies due to different experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Delta (δ) | Mu (μ) | Kappa (κ) | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |
| This compound | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | ~8.3 | ~18.9 | [1] |
| SNC-80 | 0.625 | 5500 | - | ~8800 | - | [3] |
Table 2: Functional Potency and Efficacy
| Compound | Assay | Parameter | Value | Reference |
| This compound | Mouse Vas Deferens | ED₅₀ (nM) | 0.2 ± 0.06 | [1] |
| [³⁵S]GTPγS Binding (Rat Brain) | % Stimulation over Basal | 205 ± 5 | [5] | |
| [³⁵S]GTPγS Binding (Rat Brain) | EC₅₀ (nM) | 0.33 | [5] | |
| SNC-80 | Adenylyl Cyclase Inhibition (hDOR) | EC₅₀ (nM) | 9.2 | [3] |
| [³⁵S]GTPγS Binding (Rat Brain) | % Stimulation over Basal | 177 ± 4 | [5] |
Signaling Pathways
Both this compound and SNC-80 primarily exert their effects through the Gαi/o-coupled delta-opioid receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] However, a critical distinction lies in their interaction with the β-arrestin pathway. SNC-80 is a potent recruiter of β-arrestin, a mechanism linked to receptor desensitization, internalization, and potentially some of its adverse effects, such as convulsions.[4][8] The differential engagement of these pathways is a key aspect of their pharmacological profiles.
Caption: Delta-Opioid Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound and SNC-80 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand (e.g., [³H]diprenorphine).
-
Test compounds (this compound or SNC-80).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membrane preparation, radioligand, and either the test compound or vehicle. For non-specific binding, add a high concentration of an unlabeled ligand like naloxone.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.[9]
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist, providing information on its potency (EC₅₀) and efficacy (Emax).
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (this compound or SNC-80).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membrane preparation, GDP, and the test compound.
-
Pre-incubate the mixture (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).[10]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine the EC₅₀ and Emax values.[9][11]
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).
Materials:
-
Whole cells or cell membranes expressing the delta-opioid receptor.
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Test compounds (this compound or SNC-80).
-
cAMP assay kit (e.g., ELISA or BRET-based).
Procedure:
-
Culture cells expressing the delta-opioid receptor.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the IC₅₀ value.[12][13][14]
Conclusion
This compound and SNC-80 are both potent and selective delta-opioid receptor agonists that have been invaluable for preclinical research. While both compounds effectively activate Gαi/o signaling pathways, leading to the inhibition of adenylyl cyclase, they exhibit notable differences. SNC-80 demonstrates significantly higher selectivity for the delta-opioid receptor over the mu-opioid receptor compared to this compound.[1][3] Furthermore, SNC-80 is a more potent recruiter of β-arrestin, a property that may contribute to its pro-convulsive effects and the development of tolerance.[4][8] Researchers should consider these distinct pharmacological profiles when selecting an agonist for their studies. The experimental protocols provided in this guide offer a foundation for the in vitro characterization of these and other delta-opioid receptor ligands.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: The Novel Delta-Opioid Agonist BW373U86 Versus the SSRI Fluoxetine in Models of Depression
For Immediate Release
This guide provides a comparative analysis of the investigational delta-opioid receptor agonist, BW373U86, and the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. The comparison focuses on preclinical data pertinent to antidepressant effects, mechanisms of action, and side effect profiles. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a selective agonist for the delta-opioid receptor, has demonstrated antidepressant-like effects in preclinical models.[1] Its mechanism of action diverges significantly from traditional antidepressants like fluoxetine, which primarily target the serotonin system.[2][3][4] Preclinical evidence suggests that acute administration of this compound can produce rapid antidepressant-like effects, though tolerance may develop with chronic use.[1][5] In contrast, fluoxetine's therapeutic effects typically emerge after several weeks of continuous treatment.[6] A notable concern with this compound is its potential to induce convulsions, a side effect not associated with fluoxetine.[7][8] To date, this compound has not been evaluated in clinical trials for depression, while fluoxetine is a well-established clinical treatment.
Data Presentation
Table 1: Comparative Efficacy in the Forced Swim Test (FST)
| Compound | Administration | Dose | Change in Immobility Time | Onset of Action | Reference |
| This compound | Acute (single injection) | 10 mg/kg | Significant reduction | Rapid (within 1 hour) | [1] |
| This compound | Chronic (8 or 21 days) | 10 mg/kg | No significant reduction | Tolerance observed | [1] |
| Fluoxetine | Acute/Subchronic | 10-20 mg/kg | Variable, often no significant effect | Delayed | [9][10] |
| Fluoxetine | Chronic (14 days) | 2.5 - 15 mg/kg/day | Significant reduction | Delayed | [10] |
Table 2: Effects on Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression
| Compound | Administration | Brain Region | Effect on BDNF mRNA | Reference |
| This compound | 8 days | Frontal Cortex | Significant increase | [1][5] |
| This compound | 21 days | Frontal Cortex | No significant effect | [1][5] |
| Fluoxetine | Chronic | No specific region | No significant effect | [1][5] |
Table 3: Comparative Side Effect Profile (Preclinical)
| Side Effect | This compound | Fluoxetine | Reference |
| Convulsions | Observed at therapeutic doses | Not a typical side effect | [7][8] |
Mechanism of Action
This compound: Delta-Opioid Receptor Agonism
This compound exerts its effects by selectively binding to and activating delta-opioid receptors, which are G-protein coupled receptors.[11] This activation leads to the inhibition of adenylyl cyclase, an enzyme involved in cellular signaling.[12][13] The downstream consequences of this pathway are thought to contribute to its antidepressant-like effects.
References
- 1. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. Forced swimming test: [bio-protocol.org]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. delta-Opioid receptors are more efficiently coupled to adenylyl cyclase than to L-type Ca(2+) channels in transfected rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BW373U86's Selectivity for the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BW373U86 with Alternative Delta-Opioid Receptor Agonists, Supported by Experimental Data.
This guide provides a comprehensive validation of this compound's selectivity for the delta-opioid receptor (δOR). Through a detailed comparison with other well-established δOR agonists, SNC80 and [D-Ala², D-Leu⁵]-enkephalin (DADLE), this document outlines the binding affinities and functional potencies of these compounds across the three main opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). The experimental data, presented in clear tabular formats, is accompanied by detailed methodologies for the key assays cited, ensuring reproducibility and critical evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying pharmacological principles.
Quantitative Comparison of Opioid Receptor Agonists
The selectivity of an opioid receptor agonist is a critical determinant of its pharmacological profile and therapeutic potential. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, SNC80, and DADLE for the delta, mu, and kappa opioid receptors. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values signify greater potency in functional assays.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Selectivity vs. μ | δ-Selectivity vs. κ |
| This compound | 1.8 | 15 | 34 | ~8.3-fold | ~18.9-fold |
| SNC80 | 1.3 | 1180 | 323 | ~908-fold | ~248-fold |
| DADLE | 1.2 | 1.3 | 35 | ~1.1-fold | ~29.2-fold |
Table 1: Comparative Binding Affinities (Ki) of Delta-Opioid Receptor Agonists. This table illustrates the binding affinities of this compound, SNC80, and DADLE for the delta, mu, and kappa opioid receptors. The data highlights the superior selectivity of SNC80 for the delta-opioid receptor over the mu- and kappa-opioid receptors compared to this compound and DADLE.
| Compound | δ-Opioid Receptor (EC50/IC50, nM) | μ-Opioid Receptor (EC50/IC50, nM) | κ-Opioid Receptor (EC50/IC50, nM) | Assay Type |
| This compound | 0.2 (ED50) | - | - | Mouse Vas Deferens Assay |
| SNC80 | 9.2 (EC50) | - | - | Adenylyl Cyclase Inhibition |
| DADLE | 1.8 (EC50) | 4.7 (EC50) | >1000 (EC50) | GTPγS Binding Assay |
Table 2: Comparative Functional Potencies (EC50/IC50) of Delta-Opioid Receptor Agonists. This table presents the functional potencies of the selected agonists in various in vitro assays. The data demonstrates the potent activity of all three compounds at the delta-opioid receptor.
Experimental Protocols
To ensure transparency and facilitate the replication of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ, μ, or κ).
-
Radiolabeled ligand (e.g., [³H]naltrindole for δOR, [³H]DAMGO for μOR, [³H]U69,593 for κOR).
-
Unlabeled test compounds (this compound, SNC80, DADLE).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay (cAMP Functional Assay)
This functional assay measures the ability of a Gαi-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Materials:
-
Cells expressing the Gαi-coupled opioid receptor of interest.
-
Test compounds (agonists).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent the breakdown of cAMP.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the cells and incubate for a specific period.
-
Adenylyl Cyclase Activation: Add forskolin to stimulate the production of cAMP.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysate using a suitable cAMP assay kit.
-
Data Analysis: Plot the agonist concentration against the inhibition of forskolin-stimulated cAMP production to determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
A Cross-Study Analysis of the Cardioprotective Effects of BW373U86: A Comparison with Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the cardioprotective effects of BW373U86, a potent δ-opioid receptor agonist. Its performance is objectively compared with alternative cardioprotective agents, primarily adenosine receptor agonists, supported by experimental data from various preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cardioprotective therapies.
Executive Summary
Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiovascular medicine, contributing significantly to the morbidity and mortality associated with ischemic heart disease. This compound has emerged as a promising agent in preclinical studies, demonstrating a significant ability to protect the myocardium from I/R damage. This guide delves into the quantitative effects of this compound on infarct size, explores its unique signaling pathways, and contrasts its profile with that of established and experimental adenosine receptor agonists.
Comparative Analysis of Cardioprotective Efficacy
The primary measure of cardioprotection in preclinical I/R studies is the reduction in myocardial infarct size. The following tables summarize the quantitative data from various studies on this compound and its comparators.
Table 1: Cardioprotective Effects of δ-Opioid Receptor Agonists on Myocardial Infarct Size in Rats
| Compound | Dosage | Administration Timing | Infarct Size (% of Area at Risk) | Control Infarct Size (% of Area at Risk) | Reference |
| This compound | 0.1 mg/kg | 24 hours before ischemia | 16 ± 3% | 60 ± 3% | [1] |
| This compound | 1 mg/kg | 5 minutes before reperfusion | Reduced vs. Control | Not specified | [2] |
| TAN-67 | 0.1 mg/kg | 24 hours before ischemia | 18 ± 4% | 60 ± 3% | [1] |
Table 2: Cardioprotective Effects of Adenosine and Adenosine Receptor Agonists on Myocardial Infarct Size
| Compound | Animal Model | Administration Timing | Infarct Size Reduction | Key Findings | Reference |
| Adenosine | Pig | Before and during reperfusion | Significant reduction (46 ± 4% vs 59 ± 3% in control) | High-dose, prolonged infusion was effective; bolus was not.[3] | [3] |
| Acadesine | Rabbit | Before ischemia and during reperfusion | Significant reduction (19.7 ± 2.9% vs 29.4 ± 1.3% in control) | Effect antagonized by adenosine receptor blocker.[4] | [4] |
| CCPA (A1 Agonist) | Rabbit | 6-hour infusion before ischemia | Significant reduction (16.2 ± 2.9% vs 39.5 ± 2.6% in control) | Protective effect lost after 72-hour infusion, suggesting desensitization.[5] | [5] |
| CGS21680 (A2A Agonist) | Not Specified | 5 minutes before reperfusion | Significant reduction (25.7 ± 5.3% vs 46.5 ± 5.3% in control) | Late administration (5 minutes after reperfusion) was ineffective.[6] | [6] |
Signaling Pathways in Cardioprotection
The mechanisms underlying the cardioprotective effects of this compound and adenosine receptor agonists involve complex signaling cascades.
This compound Signaling Pathway
The cardioprotective effect of this compound is multifaceted, involving both δ-opioid receptor-dependent and -independent mechanisms. A key aspect of its delayed cardioprotection is the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger downstream protective pathways.
References
- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitation of Infarct Size and No-Reflow by Intracoronary Adenosine Depends Critically on Dose and Duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acadesine reduces myocardial infarct size by an adenosine mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-infarct effect of an adenosine A1-selective agonist is diminished after prolonged infusion as is the cardioprotective effect of ischaemic preconditioning in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine in Acute Myocardial Infarction-Associated Reperfusion Injury: Does it Still Have a Role? [frontiersin.org]
Comparative Efficacy of BW373U86 and Other Nonpeptidic Delta-Opioid Agonists: A Guide for Researchers
This guide provides a comprehensive comparison of the nonpeptidic delta-opioid agonist BW373U86 with other relevant nonpeptidic agonists, focusing on their receptor binding affinities, functional potencies, and underlying signaling mechanisms. The information is intended for researchers, scientists, and drug development professionals working in the field of opioid pharmacology.
Data Presentation: Quantitative Comparison of Nonpeptidic Delta-Opioid Agonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected nonpeptidic delta-opioid agonists. These values provide a quantitative measure of their efficacy and selectivity.
Table 1: Receptor Binding Affinities (Ki, nM) of Nonpeptidic Delta-Opioid Agonists
| Compound | δ-Opioid Receptor (DOR) | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | [1] |
| SNC80 | 9.4 | 4653 | 2332 | [2][3] |
| TAN-67 | 0.647 | >1000 | - | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50/IC50/ED50, nM) of Nonpeptidic Delta-Opioid Agonists
| Compound | Assay | Potency (nM) | Receptor/System | Reference |
| This compound | Inhibition of adenylyl cyclase (IC50) | ~5 times lower than DSLET | NG108-15 cells | [5] |
| This compound | Mouse Vas Deferens (ED50) | 0.2 ± 0.06 | Mouse Vas Deferens | [1] |
| SNC80 | Inhibition of adenylyl cyclase (EC50) | 9.2 | Cloned human delta-opioid receptor | [6] |
| SNC80 | [Ca2+]i assay (EC50) | 52.8 ± 27.8 | µ-δ heteromer in HEK293 cells | [7] |
| SNC80 | Mouse Vas Deferens (IC50) | 2.73 | Mouse Vas Deferens | [3] |
| TAN-67 | Inhibition of forskolin-stimulated cAMP accumulation (EC50) | 1.72 | Human delta-opioid receptors in CHO cells | [4] |
EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values represent the concentration of an agonist that produces 50% of the maximal possible effect or inhibition, respectively. ED50 (median effective dose) is the dose that produces a quantal effect in 50% of the population.
Signaling Pathways
This compound, as a delta-opioid receptor agonist, primarily signals through G protein-coupled receptors (GPCRs), leading to a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] Additionally, evidence suggests the involvement of other significant signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which can influence cellular processes like cell survival, proliferation, and autophagy.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and other nonpeptidic agonists for the delta-opioid receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, add a fixed concentration of a radiolabeled ligand specific for the delta-opioid receptor (e.g., [³H]naltrindole).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the prepared membranes to initiate the binding reaction.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled ligand to saturate the receptors.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway.
Objective: To determine the potency (IC50) of this compound and other agonists in inhibiting adenylyl cyclase activity.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the delta-opioid receptor (e.g., NG108-15 cells).
-
Prepare cell membranes as described in the receptor binding assay protocol.
-
-
Assay Reaction:
-
In a reaction mixture containing assay buffer, ATP, and a phosphodiesterase inhibitor (to prevent cAMP degradation), add the prepared membranes.
-
Add a stimulator of adenylyl cyclase, such as forskolin, to induce cAMP production.
-
Add increasing concentrations of the test agonist (e.g., this compound).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
-
Termination and cAMP Measurement:
-
Terminate the reaction by heating or adding a stop solution.
-
Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity for each agonist concentration.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor by an agonist.
Objective: To quantify the extent to which this compound and other agonists promote the binding of [³⁵S]GTPγS to G proteins.
General Protocol:
-
Membrane Preparation:
-
Prepare cell or brain tissue membranes as described in the receptor binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add increasing concentrations of the test agonist.
-
Add the membrane suspension.
-
Add GDP to the mixture.
-
Pre-incubate the plate at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubate the plate at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax (maximal effect) values from the curve.
-
This guide provides a foundational understanding of the comparative efficacy of this compound and other nonpeptidic delta-opioid agonists. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies in this important area of pharmacology.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of TAN-67, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound upregulates autophagy by inhibiting the PI3K/Akt pathway and regulating the mTOR pathway to protect cardiomyocytes from hypoxia-reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the neuroprotective effects of BW373U86 in different models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Delta-Opioid Receptor Agonist BW373U86 in Preclinical Models of Neuroprotection.
This guide provides a comprehensive evaluation of the neuroprotective effects of this compound, a potent and selective delta-opioid receptor (DOR) agonist. We will delve into its performance in various experimental models, compare it with other neuroprotective strategies, and present the underlying molecular mechanisms. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key cited experiments are provided.
Performance of this compound in Preclinical Models
This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia. A key study in a rat model of asphyxial cardiac arrest, which induces global cerebral ischemia, showed that this compound significantly reduces neuronal loss and improves neurological function.[1]
Quantitative Neuroprotective Effects of this compound
| Model | Treatment Group | Outcome Measure | Result |
| Rat Asphyxial Cardiac Arrest | This compound + ACA | Neurological Deficit Score (NDS) | Significantly improved compared to ACA alone[1] |
| Surviving Neurons (Hippocampal CA1) | Significantly increased compared to ACA alone[1] | ||
| pCREB/CREB Ratio (Hippocampus) | Significantly increased compared to ACA alone[1] |
ACA: Asphyxial Cardiac Arrest
Comparison with Alternative Neuroprotective Agents
While direct head-to-head studies of this compound against a wide range of non-opioid neuroprotective agents with quantitative data are limited in the public domain, we can compare its efficacy with other delta-opioid receptor agonists and alternative neuroprotective strategies based on available data.
Delta-Opioid Receptor Agonists
Non-Opioid Neuroprotective Agents
Numerous non-opioid neuroprotective agents have been investigated in preclinical stroke models. These include NMDA receptor antagonists, calcium channel blockers, and free radical scavengers. However, the translation of these agents into clinical efficacy has been largely unsuccessful. The distinct mechanism of action of DOR agonists like this compound, which involves the upregulation of endogenous protective pathways, may offer a more promising therapeutic window and efficacy.
Experimental Protocols
Asphyxial Cardiac Arrest (ACA) Model in Rats
This protocol is based on the methodology described in the study evaluating this compound's neuroprotective effects.[1]
Objective: To induce global cerebral ischemia to assess the neuroprotective effects of this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Induction of Asphyxia: Induce asphyxia for 8 minutes.
-
Resuscitation: Perform resuscitation to restore spontaneous circulation.
-
Drug Administration: Administer this compound or vehicle control immediately after resuscitation. For chronic studies, administer the drug for consecutive days.
-
Neurological Assessment: Evaluate neurological function using the Neurological Deficit Score (NDS) at specified time points post-resuscitation. The NDS assesses various parameters including motor function, alertness, and behavior.
-
Histological Analysis: At the end of the study period, perfuse the animals and collect brain tissue. Perform Nissl staining to quantify neuronal loss in specific brain regions, such as the hippocampus.
-
Western Blot Analysis: Analyze the expression of key signaling proteins, such as CREB and phosphorylated CREB (pCREB), in brain tissue homogenates to investigate the molecular mechanism of neuroprotection.
Experimental Workflow for Asphyxial Cardiac Arrest Model
Caption: Workflow of the asphyxial cardiac arrest model.
Signaling Pathways of this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are mediated through the activation of delta-opioid receptors, which triggers a cascade of intracellular signaling events. A key pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
Activation of DORs leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal survival and plasticity.[1] Phosphorylated CREB then promotes the expression of pro-survival genes, including BDNF. BDNF, in turn, activates the TrkB receptor, initiating downstream signaling cascades, such as the PKC and ERK pathways, which further contribute to neuroprotection by inhibiting apoptosis and promoting neuronal resilience.
Delta-Opioid Receptor Signaling Pathway
Caption: this compound signaling pathway in neuroprotection.
References
A Comparative Analysis of BW373U86 and Morphine for Analgesia
A comprehensive review of the delta-opioid agonist BW373U86 versus the archetypal mu-opioid agonist morphine, focusing on their analgesic properties, receptor interactions, and safety profiles.
This guide provides a detailed comparison of this compound, a selective delta-opioid receptor agonist, and morphine, a classical mu-opioid receptor agonist, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, analgesic efficacy, and side effect profiles, this document aims to offer a clear perspective on their potential therapeutic applications and liabilities.
Mechanism of Action: Divergent Signaling Pathways
This compound and morphine elicit their analgesic effects through distinct opioid receptor subtypes, leading to different intracellular signaling cascades.
This compound is a potent and selective nonpeptidic agonist for the delta-opioid receptor[1]. Upon binding, it activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Morphine , the prototypical opioid analgesic, exerts its primary effects by acting as an agonist at the mu-opioid receptor[2]. Similar to this compound, morphine's activation of the mu-opioid receptor also couples to inhibitory G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. The activation of both receptor types also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability and inhibit the transmission of pain signals[2].
Quantitative Data Summary
The following tables summarize the receptor binding affinities and analgesic efficacy of this compound and morphine. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Delta (δ) Receptor | Mu (μ) Receptor | Kappa (κ) Receptor | Epsilon (ε) Receptor |
| This compound | 1.8 ± 0.4[1] | 15 ± 3[1] | 34 ± 3[1] | 85 ± 4[1] |
| Morphine | - | 1.2[3] | - | - |
Data for morphine at delta, kappa, and epsilon receptors from a directly comparative study with this compound were not available.
Table 2: Analgesic Efficacy (ED50, mg/kg)
| Compound | Hot Plate Test | Tail-Flick Test |
| This compound | - | - |
| Morphine | 2.6 - 8.4[4][5] | 1.4 - 2.9[4][5] |
Directly comparative ED50 values for this compound in the same studies were not available. The range for morphine reflects variations between different studies and experimental conditions.
Comparative Side Effect Profile
The distinct receptor selectivity of this compound and morphine contributes to their different side effect profiles.
Table 3: Comparative Side Effects
| Side Effect | This compound | Morphine |
| Respiratory Depression | Less pronounced | Significant and dose-dependent[6] |
| Convulsions | Can occur at higher doses[7] | Rare |
| Gastrointestinal Effects | Less pronounced | Constipation is a common side effect[8] |
| Abuse Liability | Lower potential | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rat) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]diprenorphine for delta receptors or [3H]-DAMGO for mu receptors) and varying concentrations of the unlabeled test compound (this compound or morphine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Hot Plate Test
Objective: To assess the analgesic effect of a compound against a thermal stimulus, primarily measuring supraspinal (brain-level) analgesia.
Protocol:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).
-
Acclimatization: The animal (e.g., mouse or rat) is placed on the hot plate within a restraining cylinder.
-
Measurement: The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound (this compound or morphine) or vehicle is administered, and the test is repeated at various time points after administration.
-
Data Analysis: An increase in the latency to respond compared to baseline or vehicle-treated animals indicates an analgesic effect.
Tail-Flick Test
Objective: To evaluate the analgesic effect of a compound against a thermal stimulus, primarily measuring spinal reflex-mediated analgesia.
Protocol:
-
Apparatus: A radiant heat source is focused on a portion of the animal's tail.
-
Restraint: The animal is gently restrained, with its tail exposed to the heat source.
-
Measurement: The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound or vehicle is administered, and the latency is measured at different time points.
-
Data Analysis: An increase in tail-flick latency indicates analgesia.
Conclusion
This compound and morphine represent two distinct approaches to opioid-mediated analgesia. This compound, as a delta-opioid agonist, shows promise for producing analgesia with a potentially more favorable side effect profile, particularly concerning respiratory depression, a major liability of mu-opioid agonists like morphine. However, the potential for convulsions with this compound at higher doses requires careful consideration. Morphine remains a potent and widely used analgesic, but its clinical utility is often limited by its significant side effects. Further direct comparative studies are necessary to fully elucidate the relative therapeutic indices of these two compounds and to guide the development of safer and more effective analgesic drugs.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic modulation between the delta opioid agonist this compound and the mu opioid agonist fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BW373U86 and Endogenous Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic δ-opioid receptor agonist, BW373U86, and the body's natural opioid peptides—endorphins, enkephalins, and dynorphins. We will examine their pharmacological profiles, receptor interactions, and downstream signaling effects, supported by experimental data and detailed methodologies.
Introduction
The opioid system, a critical regulator of pain, mood, and reward, is modulated by both endogenous peptides and exogenous compounds. Endogenous opioid peptides are naturally occurring neurotransmitters that interact with μ (MOR), δ (DOR), and κ (KOR) opioid receptors. In contrast, synthetic ligands like this compound have been developed to achieve greater receptor selectivity and novel pharmacological properties. This compound is a non-peptidic, highly selective agonist for the δ-opioid receptor, which has been instrumental in exploring the therapeutic potential of DOR activation, including analgesic and antidepressant effects.[1][2] This guide delves into the key differences and similarities between this compound and the principal classes of endogenous opioid peptides.
Pharmacological Profile: A Head-to-Head Comparison
This compound and endogenous opioid peptides exhibit distinct characteristics in receptor binding, selectivity, and functional activity. While endogenous peptides often show affinity for multiple opioid receptor types, this compound is notable for its high selectivity for the δ-opioid receptor.[1][3]
Receptor Binding and Selectivity
Endogenous opioid peptides have varying affinities for the three main opioid receptors. Enkephalins are considered the primary endogenous ligands for DOR, β-endorphin for MOR, and dynorphins for KOR, although significant cross-reactivity exists.[4][5][6] For instance, β-endorphin binds with high affinity to both MOR and DOR.[4]
This compound, conversely, is a highly selective DOR agonist, showing an approximately 15-fold stronger affinity for the δ-opioid receptor over the μ-opioid receptor.[1] This selectivity allows for the targeted investigation of DOR-mediated physiological effects.
Functional Activity and Potency
Both this compound and endogenous opioids act as agonists, activating their respective receptors to initiate intracellular signaling. However, significant differences in potency have been observed. In functional assays measuring the inhibition of adenylyl cyclase, this compound was found to be approximately 100 times more potent than DSLET ([D-Ser2,Thr6]Leu-enkephalin), a prototypic δ-agonist analog of the endogenous peptide Leu-enkephalin.[3] In membranes from NG108-15 cells, this compound was five times more potent than DSLET.[3]
A unique characteristic of this compound is its interaction with the G-protein coupling mechanism. Unlike most endogenous peptide agonists, the binding of this compound to the DOR is not affected by guanine nucleotides like GTP.[3] This suggests a novel mechanism of receptor-G protein interaction, potentially leading to a more sustained signaling state.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for receptor binding affinity (Ki) and functional potency (IC50/EC50) for this compound and representative endogenous opioid peptides.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity Profile |
| This compound | ~1-5 nM | ~60-75 nM | >1000 nM | Highly DOR selective[1] |
| Met-Enkephalin | ~1-10 nM | ~10-50 nM | >1000 nM | DOR/MOR preference[4][5] |
| Leu-Enkephalin | ~1-5 nM | ~50-200 nM | >1000 nM | DOR selective[4][5] |
| β-Endorphin | ~1-10 nM | ~0.5-5 nM | >1000 nM | High affinity for MOR and DOR[4] |
| Dynorphin A | ~10-50 nM | ~1-10 nM | ~0.1-1 nM | KOR selective[4] |
Note: Ki values are approximate and can vary based on experimental conditions and tissue/cell type.
Table 2: Functional Potency (IC50/EC50, nM) in Adenylyl Cyclase Inhibition Assays
| Ligand | Cell/Tissue Type | Potency (IC50/EC50) | Reference |
| This compound | Rat Striatal Membranes | ~0.1 nM | [3] |
| NG108-15 Cell Membranes | ~1 nM | [3] | |
| DSLET (Leu-Enkephalin Analog) | Rat Striatal Membranes | ~10 nM | [3] |
| NG108-15 Cell Membranes | ~5 nM | [3] |
Signaling Pathways
Opioid receptors are canonical G-protein coupled receptors (GPCRs) that couple primarily to inhibitory G-proteins (Gi/o).[7][8] Activation by either this compound or endogenous peptides initiates a cascade of intracellular events.
-
G-Protein Dependent Pathway : This is the classical signaling route.[7] Upon agonist binding, the Gi/o protein is activated, dissociating into Gα and Gβγ subunits.
-
The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream transcription factors like CREB.[7]
-
The Gβγ subunit directly modulates ion channels. It inhibits N-type and L-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and decreased neuronal excitability.[8]
-
-
β-Arrestin Pathway : Following activation and phosphorylation by GPCR kinases (GRKs), opioid receptors can recruit β-arrestin proteins. This pathway is classically associated with receptor desensitization and internalization.[7][9] However, β-arrestin can also act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[7] Some agonists may show "biased signaling," preferentially activating either the G-protein or the β-arrestin pathway. This compound has been described as a "superagonist" in terms of β-arrestin recruitment.[10]
Caption: General opioid receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a ligand (e.g., this compound) for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]diprenorphine or a selective radioligand).
-
Test compound (unlabeled ligand) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test ligand that inhibits 50% of specific radioligand binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.[11]
-
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase (AC) Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP.
-
Objective: To determine the potency (IC50) and efficacy of an agonist in inhibiting adenylyl cyclase.
-
Materials:
-
Procedure:
-
Pre-incubation: Pre-incubate cells/membranes with varying concentrations of the test agonist.
-
Stimulation: Add a fixed concentration of Forskolin to stimulate adenylyl cyclase and initiate the conversion of ATP to cAMP.
-
Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection method according to the manufacturer's protocol.[11]
-
Data Analysis: The amount of cAMP produced in the presence of the agonist is compared to the amount produced by Forskolin alone. Data are plotted to generate a dose-response curve, from which the IC50 (concentration of agonist causing 50% inhibition of the Forskolin-stimulated response) and maximal inhibition can be determined.
-
Caption: Workflow for an adenylyl cyclase inhibition assay.
Conclusion
This compound and endogenous opioid peptides, while both activating the opioid system, represent distinct classes of ligands with different pharmacological profiles. Endogenous peptides are the natural modulators of the system, often displaying broader receptor affinity. In contrast, this compound is a powerful research tool and a prototype for synthetic drugs, offering high selectivity for the δ-opioid receptor and exhibiting unique G-protein coupling properties. Its enhanced potency and distinct binding characteristics compared to endogenous peptides like enkephalins highlight the potential for developing targeted therapeutics with novel mechanisms of action. Understanding these differences is crucial for researchers in pharmacology and drug development aiming to precisely modulate the opioid system for therapeutic benefit.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Endogenous Opioids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]
Naltrindole's Efficacy in Blocking BW373U86-Induced Delta-Opioid Receptor Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data confirming the role of naltrindole as a selective antagonist to the delta-opioid receptor agonist, BW373U86. The data presented herein summarizes key in vitro and in vivo findings, offering insights into the potency and mechanism of naltrindole's blockade of this compound-mediated effects.
Overview of the Interaction
This compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR)[1]. Its activation of DORs triggers a range of physiological and behavioral responses. Naltrindole, a highly selective non-peptide DOR antagonist, is a critical tool for elucidating the specific actions mediated by this receptor subtype[2][3]. Experimental evidence consistently demonstrates that naltrindole effectively and competitively blocks the effects of this compound across various models, from isolated tissues to complex behavioral paradigms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the antagonistic effect of naltrindole on this compound-induced responses.
In Vitro Antagonism: Mouse Vas Deferens
The mouse vas deferens assay is a classic pharmacological preparation to study the inhibitory effects of opioids on smooth muscle contraction.
| Parameter | Value | Reference |
| This compound ED50 | 0.2 ± 0.06 nM | [1] |
| Naltrindole pA2 | 9.43 | [1] |
| Schild Plot Slope | 1 | [1] |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. A Schild plot slope of 1 is indicative of competitive antagonism.
In Vivo Blockade of Behavioral and Cellular Effects in Rodents
Naltrindole has been shown to effectively reverse the behavioral and cellular changes induced by this compound in rats.
| Experimental Model | This compound Effect | Naltrindole Dose | Outcome | Reference |
| Acoustic Startle Reflex (Rat) | Inhibition of reflex | Not specified | Blocked this compound effect | [1] |
| Locomotor Activity (Rat) | Dose-dependent increase | Not specified | Inhibited this compound effect | [1] |
| BDNF mRNA Expression (Rat) | Increased expression | 1 mg/kg | Blocked this compound effect | [4] |
| Convulsions (Rat) | Tonic-clonic seizures | 1 mg/kg | Prevented convulsions | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Mouse Vas Deferens Bioassay
Objective: To determine the potency of this compound and the nature of its antagonism by naltrindole.
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
-
Agonist Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting inhibition of contractions is measured. An ED50 value is calculated.
-
Antagonist Administration: The tissue is pre-incubated with a fixed concentration of naltrindole before the cumulative addition of this compound.
-
Data Analysis: The dose-response curve for this compound is re-determined in the presence of naltrindole. A Schild plot analysis is performed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA2 value, and the slope indicates the nature of the antagonism.
In Vivo Behavioral Assessments in Rats
Objective: To assess the ability of naltrindole to block the behavioral effects of this compound.
-
Animal Subjects: Male Sprague-Dawley rats are typically used.
-
Drug Administration: Naltrindole (or vehicle) is administered subcutaneously (s.c.) or intraperitoneally (i.p.). After a predetermined pretreatment time (e.g., 30 minutes), this compound (or vehicle) is administered (s.c. or i.p.).
-
Acoustic Startle Reflex: Rats are placed in a startle chamber. A series of acoustic stimuli (pulse) are presented, and the startle response is measured. In some trials, a weaker prepulse stimulus precedes the pulse. The ability of this compound to inhibit the startle response and the reversal of this effect by naltrindole are quantified.
-
Locomotor Activity: Rats are placed in an open-field arena equipped with photobeams to automatically record locomotor activity (e.g., distance traveled, rearing frequency). Activity is monitored for a specified duration following drug administration.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatment groups.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the interaction between this compound and naltrindole at the delta-opioid receptor and the logical flow of a typical antagonism experiment.
Caption: Agonist (this compound) binding to DOR initiates effects, which are blocked by the antagonist (naltrindole).
Caption: Logical workflow of an in vivo antagonism experiment.
Conclusion
The collective evidence strongly supports the role of naltrindole as a potent and selective antagonist of the delta-opioid receptor agonist this compound. The competitive nature of this antagonism, demonstrated in vitro, and the consistent blockade of in vivo effects, confirm the specificity of their interaction at the delta-opioid receptor. This makes naltrindole an indispensable pharmacological tool for investigating the physiological and potential therapeutic roles of the delta-opioid system.
References
- 1. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BW373U86's Antidepressant-Like Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like properties of the selective delta-opioid receptor agonist, BW373U86, with other established antidepressant medications. The information presented is based on preclinical data to aid in the independent verification and further investigation of this compound as a potential therapeutic agent for depression.
Executive Summary
This compound has demonstrated antidepressant-like effects in preclinical studies, primarily through its action as a selective agonist for the δ-opioid receptor.[1] Acute administration of this compound has been shown to produce significant antidepressant-like effects in the rat forced swim test, a standard model for predicting antidepressant efficacy in humans.[2][3][4][5] The proposed mechanism of action involves the modulation of brain-derived neurotrophic factor (BDNF) mRNA expression, a key molecule implicated in the pathophysiology of depression and the therapeutic action of antidepressants.[2][4] However, the chronic administration of this compound appears to lead to tolerance, diminishing its antidepressant-like effects over time.[2][3][4] This guide presents a comparative analysis of this compound with conventional antidepressants, detailing experimental protocols and quantitative data from relevant studies.
Comparative Data on Antidepressant-Like Effects
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with other antidepressants on behavioral measures and neurobiological markers.
Table 1: Effects of Acute and Chronic this compound Administration on Forced Swim Test Behavior in Rats
| Treatment Group | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) |
| Acute Administration | |||
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (10 mg/kg) | Significantly Reduced | Significantly Increased | Significantly Increased |
| Chronic Administration (8 or 21 days) | |||
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (10 mg/kg) | No Significant Reduction | Not Reported | Not Reported |
Data compiled from studies by Broom et al. (2002a, 2002b) as cited in multiple sources.[2][4][5]
Table 2: Comparative Effects of Chronic Antidepressant Administration on Forced Swim Test Behavior in Rats (21 days)
| Treatment Group | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Desipramine | Significantly Reduced | Not Reported | Significantly Increased |
| Tranylcypromine | Significantly Reduced | Significantly Increased | Significantly Increased |
| Fluoxetine | No Significant Effect | Not Reported | Not Reported |
| Bupropion | No Significant Effect | Not Reported | Not Reported |
Data compiled from studies comparing various antidepressants.[2][3]
Table 3: Effects of this compound and Other Antidepressants on BDNF mRNA Expression in Rats
| Treatment Group | Brain Region | Change in BDNF mRNA Expression |
| This compound (10 mg/kg, 8 days) | Frontal Cortex | Significantly Increased |
| This compound (10 mg/kg, 21 days) | Frontal Cortex | No Significant Effect |
| Chronic Bupropion | Dentate Gyrus (Hippocampus) | Significantly Decreased |
| Chronic Desipramine | Dentate Gyrus (Hippocampus) | Significantly Decreased |
| Chronic Fluoxetine | Various Brain Regions | No Significant Effect |
| Chronic Tranylcypromine | CA1 Region (Hippocampus) | Significantly Increased |
Data compiled from in situ hybridization studies.[2][3][4]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to assess antidepressant-like activity in rodents.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This is to induce a state of helplessness.
-
Test Session (Day 2, 24 hours after pre-test):
-
Animals are administered the test compound (e.g., this compound, other antidepressants, or vehicle) at a specified time before the test.
-
Rats are then placed in the swim cylinder for a 5-minute test session.
-
The duration of immobility (making only minimal movements to keep the head above water), swimming, and climbing behaviors are recorded by a trained observer or an automated tracking system.
-
Interpretation:
-
A significant decrease in immobility time, and a corresponding increase in swimming and/or climbing time, is interpreted as an antidepressant-like effect.
In Situ Hybridization for BDNF mRNA
This technique is used to localize and quantify the expression of BDNF mRNA within specific brain regions.
Procedure:
-
Tissue Preparation:
-
Following behavioral testing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Coronal brain sections (e.g., 14 µm thick) are cut using a cryostat and mounted on slides.
-
-
Hybridization:
-
The brain sections are incubated with a radiolabeled (e.g., ³⁵S) antisense riboprobe specific for BDNF mRNA.
-
A sense probe is used as a negative control.
-
-
Washing and Detection:
-
Slides are washed to remove any unbound probe.
-
The sections are then exposed to autoradiographic film or a phosphor imaging screen to detect the radioactive signal.
-
-
Quantification:
-
The optical density of the hybridization signal in specific brain regions (e.g., frontal cortex, hippocampus) is measured using a computerized image analysis system.
-
The data is typically expressed as a percentage of the control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the described experiments.
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BW373U86: A Guide for Laboratory Professionals
Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for safe disposal. As a potent opioid analgesic, BW373U86 waste should be managed as a chemical waste and never be disposed of down the drain.
Key Principles for Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and pipette tips, should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix aqueous waste with organic solvents.
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
The following table summarizes the waste streams and their appropriate containers.
| Waste Type | Description | Recommended Container |
| Solid Chemical Waste | Unused this compound powder, contaminated gloves, bench paper, and other solid materials. | Lined, durable, leak-proof container with a secure lid. |
| Liquid Chemical Waste | Solutions containing this compound, including experimental residues and cleaning rinsates. | Sealable, chemical-resistant container (e.g., high-density polyethylene). |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container. |
Step-by-Step Disposal Protocol
The following workflow outlines the mandatory procedure for the disposal of this compound. Adherence to this protocol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Detailed Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling potent compounds should be strictly followed:
Protocol for Preparing this compound Waste for Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound and its waste.
-
Decontamination of Work Surfaces: All surfaces and equipment that come into contact with this compound should be decontaminated. Use a suitable solvent (e.g., 70% ethanol) to wipe down the surfaces, and collect the cleaning materials as solid chemical waste.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Secure Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to prevent spills.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material through regular trash or sewer systems.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from potential harm.
Essential Safety and Logistical Information for Handling BW373U86
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of BW373U86, a potent and selective non-peptide δ-opioid receptor agonist used in scientific research. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and potent research compounds. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
Due to its nature as a potent opioid agonist, a multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The required level of PPE will depend on the specific procedure and the quantity of this compound being handled.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (as a powder) | - NIOSH-approved respirator (e.g., N95 or higher) - Double nitrile gloves - Disposable gown with closed front and elastic cuffs - Chemical splash goggles and face shield | High risk of aerosolization and inhalation of potent powder. Full respiratory and facial protection is critical to prevent systemic exposure. Double gloving provides an additional barrier against dermal absorption. |
| Solution Preparation | - Nitrile gloves - Lab coat - Chemical splash goggles | Reduced risk of aerosolization when handling solutions, but protection against splashes is essential to prevent skin and eye contact. |
| Administering to Animals (Subcutaneous Injection) | - Nitrile gloves - Lab coat - Safety glasses | Primary risks are needlestick injuries and minor splashes. Standard laboratory PPE is sufficient to mitigate these risks. |
Operational Plan: Safe Handling Workflow
All work with solid this compound or concentrated solutions should be performed in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential for diversion.
-
Unused Compound: Collect any unused or expired this compound in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the date.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, vials, centrifuge tubes) that has been in contact with this compound should be collected in a designated, puncture-resistant, and sealed hazardous waste container.
-
Contaminated PPE: Carefully doff all disposable PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a sealed and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: All hazardous waste generated from work with this compound must be disposed of through your institution's certified hazardous waste management vendor. Do not dispose of down the drain or in regular trash.
Experimental Protocol: Administration of this compound in a Rodent Model
The following is a representative protocol for the subcutaneous administration of this compound to rats for behavioral studies, adapted from published research.[1] This protocol should be adapted to meet specific experimental needs and institutional guidelines.
Objective: To assess the behavioral effects of this compound in a rat model.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile vials
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
-
Appropriate animal handling and restraint equipment
-
Calibrated balance
Procedure:
-
Solution Preparation (to be performed in a chemical fume hood):
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Wearing appropriate PPE for handling powders, carefully weigh the this compound and transfer it to a sterile vial.
-
Add the calculated volume of sterile water to the vial.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
The solution should be prepared fresh on the day of the experiment.
-
-
Animal Preparation:
-
Allow animals to acclimate to the laboratory environment for a minimum of 2 days before the experiment.[1]
-
Weigh each animal on the day of the experiment to determine the correct injection volume.
-
-
Administration (Subcutaneous Injection):
-
Calculate the volume of the this compound solution to be administered to each animal based on its weight and the desired dose (e.g., 10 mg/kg).[1]
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck or along the flank to create a "tent."
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Immediately after injection, place the animal in an observation cage.
-
Monitor the animal for any adverse reactions, such as convulsions, for at least 20 minutes post-injection.[1]
-
After the initial observation period, return the animal to its home cage.
-
Proceed with the planned behavioral assessments according to the experimental timeline.
-
-
Waste Disposal:
-
Dispose of all used syringes, needles, vials, and any remaining this compound solution as hazardous waste according to the disposal plan outlined above.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
